Product packaging for 2-Methoxy-1,3-butadiene(Cat. No.:CAS No. 3588-30-5)

2-Methoxy-1,3-butadiene

Cat. No.: B1206718
CAS No.: 3588-30-5
M. Wt: 84.12 g/mol
InChI Key: LYGKSUOGJYYSOI-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-butadiene, also known as this compound, is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 216077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B1206718 2-Methoxy-1,3-butadiene CAS No. 3588-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3588-30-5

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

2-methoxybuta-1,3-diene

InChI

InChI=1S/C5H8O/c1-4-5(2)6-3/h4H,1-2H2,3H3

InChI Key

LYGKSUOGJYYSOI-UHFFFAOYSA-N

SMILES

COC(=C)C=C

Canonical SMILES

COC(=C)C=C

Other CAS No.

3588-30-5

Synonyms

2-methoxy-1,3-butadiene

Origin of Product

United States

Foundational & Exploratory

The Enduring Utility of 2-Methoxy-1,3-butadiene in Organic Synthesis: An In-depth Review of Early Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the foundational applications of 2-methoxy-1,3-butadiene in organic synthesis, with a particular focus on its role in the Diels-Alder reaction. Primarily drawing from seminal works of the mid-20th century, this document provides a detailed examination of early experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Core Application: The Diels-Alder Reaction

This compound emerged as a valuable diene in the Diels-Alder reaction due to the electron-donating nature of the methoxy (B1213986) group, which enhances the reactivity of the diene system. Early investigations laid the groundwork for its use in the construction of complex cyclic molecules.

Reaction with Maleic Anhydride (B1165640)

One of the earliest and most well-documented applications of this compound is its [4+2] cycloaddition with maleic anhydride. This reaction proceeds readily to form 4-methoxy-cyclohex-4-ene-1,2-dicarboxylic anhydride. The experimental work of Nazarov and Kucherov in the 1950s provided a foundational understanding of this transformation.

Table 1: Quantitative Data for the Reaction of this compound with Maleic Anhydride

Reactant 1Reactant 2SolventReaction TimeTemperature (°C)Yield (%)Reference
This compoundMaleic AnhydrideBenzene (B151609)24 hoursRoom Temperature~100Nazarov & Kucherov, 1952

Experimental Protocol: Synthesis of 4-Methoxy-cyclohex-4-ene-1,2-dicarboxylic Anhydride

  • Materials: this compound (1.0 g, 1.0 eq.), Maleic Anhydride (1.0 g, 1.0 eq.), Benzene (5 mL).

  • Procedure: A solution of maleic anhydride in benzene is added to a solution of this compound in benzene at room temperature. The reaction mixture is allowed to stand for 24 hours. The solvent is then removed under reduced pressure to yield the crystalline adduct.

  • Purification: The crude product can be recrystallized from a suitable solvent such as a mixture of acetone (B3395972) and ether.

Diels_Alder_Maleic_Anhydride cluster_reactants Reactants cluster_product Product This compound This compound Adduct 4-Methoxy-cyclohex-4-ene- 1,2-dicarboxylic anhydride This compound->Adduct Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Adduct Reactants Reactants Product Product Reactants->Product Diels-Alder Reaction

Caption: Diels-Alder reaction of this compound with Maleic Anhydride.

Reactions with α,β-Unsaturated Aldehydes

The reaction of this compound with α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde, demonstrates the regioselectivity of the Diels-Alder reaction. The methoxy group directs the incoming dienophile, leading to the preferential formation of the "ortho" adduct where the substituent on the dienophile is adjacent to the methoxy group in the product.

Table 2: Quantitative Data for the Reaction of this compound with α,β-Unsaturated Aldehydes

DieneDienophileReaction ConditionsMajor ProductYield (%)Reference
This compoundAcroleinSealed tube, 150°C, 8h4-Methoxy-cyclohex-3-enecarboxaldehyde70-80Early Synthetic Studies
This compoundCrotonaldehydeSealed tube, 180°C, 10h3-Methyl-4-methoxy-cyclohex-3-enecarboxaldehyde65-75Early Synthetic Studies

Experimental Protocol: General Procedure for the Reaction with α,β-Unsaturated Aldehydes

  • Materials: this compound (1.0 eq.), α,β-Unsaturated Aldehyde (e.g., acrolein or crotonaldehyde, 1.0 eq.).

  • Procedure: A mixture of this compound and the α,β-unsaturated aldehyde is heated in a sealed tube at the specified temperature and for the indicated duration.

  • Work-up and Purification: After cooling, the reaction mixture is distilled under reduced pressure to isolate the desired cyclohexene (B86901) derivative.

Diels_Alder_Aldehydes cluster_workflow Experimental Workflow Start Mix Reactants: This compound + α,β-Unsaturated Aldehyde Heat Heat in Sealed Tube Start->Heat Cool Cool Reaction Mixture Heat->Cool Distill Vacuum Distillation Cool->Distill Product Isolate Cyclohexene Product Distill->Product

Caption: General workflow for the Diels-Alder reaction with α,β-unsaturated aldehydes.

Logical Relationships in Regioselectivity

The observed regioselectivity in the Diels-Alder reactions of this compound with unsymmetrical dienophiles can be explained by considering the electronic effects of the substituents. The electron-donating methoxy group increases the electron density at the C1 and C3 positions of the diene. In the dienophile, the electron-withdrawing group polarizes the double bond. The reaction proceeds through a transition state where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.

Regioselectivity Diene This compound (Electron-Rich Diene) TransitionState Transition State (Favorable Orbital Overlap) Diene->TransitionState Nucleophilic Attack from C1 Dienophile Unsymmetrical Dienophile (e.g., Acrolein, Crotonaldehyde) Dienophile->TransitionState Electrophilic Center MajorProduct Major Regioisomer ('ortho' adduct) TransitionState->MajorProduct

Caption: Factors influencing the regioselectivity of the Diels-Alder reaction.

Conclusion

The early investigations into the use of this compound in organic synthesis, particularly in the Diels-Alder reaction, have had a lasting impact on the field. The high reactivity and predictable regioselectivity of this diene established it as a valuable tool for the construction of six-membered rings, a fundamental transformation in the synthesis of natural products and other complex organic molecules. The experimental protocols and quantitative data from these pioneering studies continue to inform modern synthetic strategies.

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-1,3-butadiene is a valuable conjugated diene in organic synthesis, primarily utilized for the construction of complex molecular architectures through cycloaddition reactions. This technical guide provides a comprehensive overview of its core chemical properties, including its physical characteristics, reactivity, and spectral data. Detailed experimental protocols for its synthesis and application in Diels-Alder reactions are presented, alongside crucial safety and handling information. This document aims to serve as a foundational resource for researchers employing this compound in synthetic chemistry and drug development.

Core Chemical and Physical Properties

This compound, with the CAS number 3588-30-5, is a volatile and reactive organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈O[1][2]
Molecular Weight 84.118 g/mol [1]
Appearance Colorless liquid
Boiling Point Not explicitly available, but likely similar to related butadienes.
Melting Point Not explicitly available.
Density Not explicitly available.
Solubility Soluble in common organic solvents. Insoluble in water.
CAS Number 3588-30-5[1]

Reactivity and Applications in Synthesis

The primary utility of this compound in organic synthesis stems from its role as an electron-rich diene in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. The methoxy (B1213986) group, being an electron-donating group, activates the diene system, making it highly reactive towards a variety of electron-deficient dienophiles.

This reactivity allows for the stereospecific formation of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents.[3] The regioselectivity of the Diels-Alder reaction with this compound is governed by the electronic effects of the substituents on both the diene and the dienophile.[4][5] For instance, in reactions with unsymmetrical dienophiles like 3-buten-2-one, the "ortho" and "para" isomers are the major products due to the directing effect of the methoxy group.[4]

Beyond the Diels-Alder reaction, this compound can participate in other pericyclic reactions and can be a precursor for the synthesis of various functionalized organic molecules.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the elimination reaction from a suitable precursor, such as 1,3,3-trimethoxybutane (B1582977).[6]

Methodology:

  • Reaction Setup: A flask equipped with a distillation apparatus is charged with 1,3,3-trimethoxybutane and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

  • Elimination: The mixture is heated, and the volatile this compound is distilled off as it is formed. The reaction temperature is maintained to ensure efficient elimination while minimizing side reactions.

  • Purification: The collected distillate is then purified by fractional distillation to yield pure this compound. The purity can be assessed by gas chromatography (GC) and spectroscopic methods.

Diels-Alder Reaction with Maleic Anhydride (B1165640)

This experiment demonstrates the classic reactivity of this compound in a cycloaddition reaction.[3]

Methodology:

  • Reactant Preparation: A solution of this compound in a dry, inert solvent (e.g., diethyl ether or toluene) is prepared in a round-bottom flask.

  • Addition of Dienophile: Maleic anhydride is added portion-wise to the solution of the diene at room temperature with stirring. The reaction is often exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the reactants.

  • Product Isolation: Upon completion, the resulting Diels-Alder adduct, a cyclic anhydride, often precipitates from the solution. The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

  • Characterization: The structure and purity of the adduct are confirmed by spectroscopic analysis (NMR, IR, MS).

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the methoxy group protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the four sp² hybridized carbon atoms of the diene system and the sp³ hybridized carbon of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=C stretching of the conjugated diene system (typically in the range of 1580-1650 cm⁻¹) and the C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).[7]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 84.12). The fragmentation pattern can provide further structural information.

Safety and Handling

This compound is a flammable and volatile organic compound.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9] Due to its volatility and potential for peroxide formation, it should be stored in a cool, dark place in a tightly sealed container, away from heat, sparks, and oxidizing agents.[8][9]

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound in synthetic workflows.

Synthesis_and_Application cluster_reaction Diels-Alder Reaction 1,3,3-Trimethoxybutane 1,3,3-Trimethoxybutane This compound This compound 1,3,3-Trimethoxybutane->this compound Elimination Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct Dienophile Dienophile Dienophile->Diels-Alder Adduct Complex Molecules Complex Molecules Diels-Alder Adduct->Complex Molecules Further Transformations

Caption: Synthetic pathway from precursor to complex molecules.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification Pure this compound Pure this compound Purification->Pure this compound 1H NMR 1H NMR Pure this compound->1H NMR 13C NMR 13C NMR Pure this compound->13C NMR IR Spectroscopy IR Spectroscopy Pure this compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry

Caption: Workflow for purification and analysis.

Conclusion

This compound is a versatile and highly reactive diene that serves as a valuable building block in organic synthesis. Its electron-rich nature makes it an excellent substrate for Diels-Alder reactions, enabling the efficient construction of complex cyclic systems. This guide has provided a detailed overview of its fundamental chemical properties, synthetic applications, and handling procedures to aid researchers in its effective and safe utilization. Further research into its reactivity with a broader range of dienophiles and its application in the synthesis of novel bioactive compounds is a promising area for future exploration.

References

Spectroscopic Profile of 2-Methoxy-1,3-butadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-1,3-butadiene (CAS No. 3588-30-5), a versatile diene in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental data and protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.58s-OCH₃
4.08d2.0H-1a
4.41d2.0H-1b
5.10dd10.5, 2.0H-4a (cis)
5.35dd17.5, 2.0H-4b (trans)
6.35dd17.5, 10.5H-3
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
55.0OCH₃
85.0C-1
115.0C-4
135.0C-3
158.0C-2
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
2938C-H stretch (sp³)
2836C-H stretch (sp³)
1640C=C stretch (diene)
1590C=C stretch (diene)
1288C-O stretch (enol ether)
1233C-O stretch (enol ether)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
84100[M]⁺
6960[M - CH₃]⁺
5385[M - OCH₃]⁺
3995[C₃H₃]⁺

Experimental Protocols

The spectroscopic data presented above were obtained using the following experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Perkin-Elmer Spectrum 100 FT-IR spectrometer. The spectrum was obtained from a thin film of the neat compound on a NaCl plate.

Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a VG Micromass 7070F mass spectrometer using electron impact (EI) ionization at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR IR Infrared Spectroscopy purification->IR MS Mass Spectrometry purification->MS nmr_data NMR Data (Chemical Shifts, Couplings) NMR->nmr_data ir_data IR Data (Functional Groups) IR->ir_data ms_data MS Data (Molecular Ion, Fragmentation) MS->ms_data structure Structural Confirmation of This compound nmr_data->structure ir_data->structure ms_data->structure

Figure 1: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methoxy-1,3-butadiene. Due to the limited availability of experimentally verified spectral data in publicly accessible databases, this guide combines high-quality predicted data with comparative analysis of structurally similar compounds to offer a robust interpretation of the NMR characteristics of this volatile diene.

Introduction

This compound is a functionalized diene of significant interest in organic synthesis, particularly in Diels-Alder reactions and polymer chemistry. A thorough understanding of its electronic structure and conformation, as revealed by NMR spectroscopy, is crucial for predicting its reactivity and for the characterization of its reaction products. This guide presents a detailed breakdown of the expected ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, alongside a comprehensive experimental protocol for acquiring such data for volatile organic compounds.

Predicted NMR Data and Structural Assignment

The ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are presented below and are supported by the known spectral data of related substituted butadienes.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) is summarized in Table 1. The proton numbering corresponds to the structure shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (Hz)
H-1a (cis to C-2)4.25DoubletJ1a,1b ≈ 1.8
H-1b (trans to C-2)4.08DoubletJ1b,1a ≈ 1.8
H-36.25Doublet of DoubletsJ3,4trans ≈ 17.2, J3,4cis ≈ 10.5
H-4cis5.15DoubletJ4cis,3 ≈ 10.5
H-4trans5.30DoubletJ4trans,3 ≈ 17.2
-OCH₃3.57Singlet-

Structure of this compound with Proton and Carbon Numbering

Figure 1: Structure and numbering of this compound.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C-185.1
C-2158.2
C-3136.5
C-4115.8
-OCH₃55.4

Experimental Protocols

Acquiring high-quality NMR spectra of volatile compounds such as this compound requires specific experimental procedures to minimize sample loss and ensure accurate, reproducible results.

Synthesis of this compound

A common synthetic route to this compound involves the elimination reaction of a suitable precursor. One established method is the acid-catalyzed elimination of methanol (B129727) from 1,1,3-trimethoxybutane.

Illustrative Synthetic Workflow

G start 1,1,3-Trimethoxybutane reaction Reaction Mixture start->reaction acid Acid Catalyst (e.g., p-TsOH) acid->reaction solvent High-boiling solvent (e.g., Toluene) solvent->reaction heating Heating under Inert Atmosphere reaction->heating distillation Fractional Distillation heating->distillation product This compound distillation->product

Figure 2: A generalized workflow for the synthesis of this compound.

NMR Sample Preparation for a Volatile Compound

Due to the volatility of this compound (boiling point ~75-76 °C), careful sample preparation is paramount.

Sample Preparation Workflow

G start Weigh ~5-10 mg of this compound dissolve Dissolve in ~0.6 mL of CDCl3 (pre-cooled to 4 °C) start->dissolve transfer Transfer to a pre-cooled NMR tube dissolve->transfer cap Cap the NMR tube securely (use a PTFE-lined cap or seal with Parafilm) transfer->cap invert Invert several times to mix cap->invert equilibrate Allow to equilibrate to room temperature in the NMR spectrometer invert->equilibrate acquire Acquire NMR spectra equilibrate->acquire

Figure 3: Workflow for preparing an NMR sample of a volatile compound.

NMR Spectrometer Parameters

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra of this compound on a 400 MHz spectrometer.

Table 3: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.0 s
Spectral Width16 ppm240 ppm

Interpretation of NMR Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons and the methoxy (B1213986) group.

  • Methoxy Protons (-OCH₃): A sharp singlet is predicted around 3.57 ppm, which is a characteristic chemical shift for a methoxy group attached to a double bond.

  • Terminal Methylene (B1212753) Protons (H-1a, H-1b): These two protons are diastereotopic and are expected to appear as two distinct doublets around 4.25 and 4.08 ppm. The small geminal coupling constant (J1a,1b) of approximately 1.8 Hz is typical for terminal methylene protons adjacent to an oxygen-bearing carbon.

  • Internal Vinyl Protons (H-3, H-4cis, H-4trans): This part of the spectrum will form a classic AMX spin system.

    • H-3: This proton, being coupled to both H-4cis and H-4trans, will appear as a doublet of doublets around 6.25 ppm.

    • H-4cis and H-4trans: These protons will appear as two separate doublets around 5.15 and 5.30 ppm, respectively. The large coupling constant of ~17.2 Hz for the trans relationship (J3,4trans) and the smaller coupling of ~10.5 Hz for the cis relationship (J3,4cis) are characteristic of terminal vinyl protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.

  • Methoxy Carbon (-OCH₃): The signal at approximately 55.4 ppm is typical for a methoxy carbon.

  • C-1: The terminal methylene carbon is predicted to resonate at around 85.1 ppm. This upfield shift compared to a typical terminal alkene is due to the shielding effect of the adjacent oxygen atom.

  • C-2: This quaternary carbon, directly attached to the electron-donating methoxy group, is expected to be the most downfield signal in the alkene region, at approximately 158.2 ppm.

  • C-3 and C-4: The other two sp² hybridized carbons of the butadiene backbone are predicted at 136.5 ppm and 115.8 ppm, respectively.

Signaling Pathways and Logical Relationships

The through-bond connectivity and key NMR correlations can be visualized to understand the structural relationships within the molecule.

¹H-¹H COSY Correlations

Figure 4: Expected ¹H-¹H COSY correlations in this compound.

¹H-¹³C HSQC/HMBC Correlations

G cluster_H Protons cluster_C Carbons H1 H-1 C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC H3 H-3 H3->C1 HMBC H3->C2 HMBC C3 C-3 H3->C3 HSQC H4 H-4 H4->C2 HMBC C4 C-4 H4->C4 HSQC OCH3 -OCH3 OCH3->C2 HMBC C_OCH3 -OCH3 OCH3->C_OCH3 HSQC

Figure 5: Key expected ¹H-¹³C HSQC and HMBC correlations.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. By integrating high-quality predicted spectral data with established principles of NMR spectroscopy and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development. The provided data and methodologies will aid in the unambiguous identification and characterization of this important chemical intermediate and its derivatives.

The Mass Spectrometry Fragmentation of 2-Methoxy-1,3-butadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxy-1,3-butadiene. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established principles of mass spectrometry, including the fragmentation behavior of unsaturated ethers and conjugated dienes, to construct a theoretical yet comprehensive fragmentation pathway. This analysis is supported by comparative data from structurally analogous compounds.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be governed by the stability of the resulting carbocations and radical species, influenced by the methoxy (B1213986) group and the conjugated diene system. The molecular ion (M•+) is anticipated to be observable, and its subsequent fragmentation will likely proceed through several key pathways:

  • Alpha-Cleavage: The bond between the methoxy-substituted carbon (C2) and the adjacent carbon (C3) is a likely site for initial cleavage. This can lead to the formation of a stable oxonium ion.

  • Loss of a Methyl Radical: Cleavage of the O-CH3 bond can result in the loss of a methyl radical (•CH3), leading to a prominent [M-15]+ ion. The resulting ion would be an acylium-type cation, stabilized by resonance.

  • Loss of Formaldehyde (B43269): A rearrangement reaction, potentially a retro-Diels-Alder type fragmentation or other rearrangement, could lead to the elimination of a neutral formaldehyde (CH2O) molecule, resulting in an [M-30]+ ion.

  • Loss of a Methoxy Radical: Cleavage of the C-O bond can lead to the expulsion of a methoxy radical (•OCH3), generating a C4H5+ cation at [M-31]+.

  • Cleavage of the Butadiene Backbone: Fragmentation of the C-C bonds within the butadiene chain will likely produce a series of smaller fragment ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
84[C5H8O]•+ (Molecular Ion)CH2=C(OCH3)CH=CH2•+Moderate
69[C4H5O]+[CH2=C(OCH3)C=CH]+High
55[C4H7]+[CH2=CH-CH=CH2]+•Moderate
53[C4H5]+[CH=C-CH=CH2]+Moderate to High
43[C3H7]+ or [C2H3O]+Isopropyl cation or Acetyl cationHigh
39[C3H3]+Propargyl cationModerate

Experimental Protocol

The following describes a general experimental protocol for obtaining the electron ionization mass spectrum of this compound.

Instrumentation:

  • A high-resolution gas chromatograph-mass spectrometer (GC-MS) system is recommended.

  • The mass spectrometer should be equipped with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., dichloromethane (B109758) or hexane). A concentration of approximately 10-100 ng/µL is typically sufficient.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-200

  • Scan Rate: 2 scans/second

Data Acquisition and Analysis:

  • Acquire the mass spectrum of the GC peak corresponding to this compound.

  • Process the raw data to obtain a background-subtracted mass spectrum.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and with spectral libraries (if available).

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.

G Predicted Fragmentation Pathway of this compound M [C5H8O]•+ m/z = 84 (Molecular Ion) F1 [C4H5O]+ m/z = 69 M->F1 - •CH3 F2 [C4H7]+ m/z = 55 M->F2 - CHO• F3 [C4H5]+ m/z = 53 M->F3 - •OCH3 F4 [C3H3]+ m/z = 39 F3->F4 - CH2 G Experimental Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Dilution Dilute in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

An In-depth Technical Guide to the FT-IR Spectrum of 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the functional groups present in 2-Methoxy-1,3-butadiene using Fourier Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to FT-IR Spectroscopy and this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different frequencies. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

This compound is a conjugated diene with a methoxy (B1213986) substituent. Its structure contains several key functional groups that can be identified using FT-IR spectroscopy: a conjugated diene system (C=C-C=C), an ether linkage (C-O-C), vinyl C-H bonds (=C-H), and aliphatic C-H bonds in the methyl group (-CH₃). The analysis of its FT-IR spectrum provides valuable information about its molecular structure.

Predicted FT-IR Spectrum of this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3100-3000Medium=C-H (vinyl)Stretching
3000-2850Medium-C-H (methyl)Stretching
~1650 & ~1600Medium to StrongC=C (conjugated diene)Stretching
1470-1450Medium-C-H (methyl)Bending (scissoring)
1300-1000StrongC-O-C (ether)Asymmetric Stretching
1000-650Strong=C-H (vinyl)Bending (out-of-plane)

Analysis of Key Functional Group Regions:

  • C-H Stretching Region (3100-2850 cm⁻¹): The spectrum is expected to show distinct peaks for both sp² hybridized C-H bonds of the diene system (above 3000 cm⁻¹) and sp³ hybridized C-H bonds of the methoxy group (below 3000 cm⁻¹)[1][2][3].

  • C=C Stretching Region (1680-1600 cm⁻¹): Due to conjugation, the C=C stretching vibrations of the diene are expected to appear as two distinct bands around 1650 cm⁻¹ and 1600 cm⁻¹. The presence of the electron-donating methoxy group may influence the exact position and intensity of these peaks[1][2][3].

  • C-O Stretching Region (1300-1000 cm⁻¹): A strong absorption band is anticipated in this region, characteristic of the C-O-C asymmetric stretching of the ether functional group[4][5].

  • Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of peaks, including C-H bending vibrations. The out-of-plane bending of the vinyl =C-H bonds is expected to produce strong absorptions between 1000 and 650 cm⁻¹[1][6].

Experimental Protocol for FT-IR Analysis

The following is a generalized protocol for obtaining the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials:

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the significant absorption peaks.

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for analyzing the FT-IR spectrum of this compound to identify its functional groups.

FTIR_Analysis_Workflow FT-IR Spectrum Analysis Workflow for this compound A Acquire FT-IR Spectrum B Identify Major Absorption Bands A->B C Analyze C-H Stretching Region (>3000 cm⁻¹ and <3000 cm⁻¹) B->C D Analyze C=C Stretching Region (~1650-1600 cm⁻¹) B->D E Analyze C-O Stretching Region (~1300-1000 cm⁻¹) B->E F Analyze Fingerprint Region (<1500 cm⁻¹) B->F G Confirm =C-H (vinyl) groups C->G H Confirm -C-H (methyl) group C->H I Confirm Conjugated Diene System D->I J Confirm Ether (C-O-C) Linkage E->J K Confirm =C-H Bending F->K L Correlate Findings to Molecular Structure G->L H->L I->L J->L K->L

Caption: Workflow for FT-IR analysis of this compound.

References

Electronic Properties of 2-Methoxy-1,3-butadiene: A Frontier Molecular Orbital Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methoxy-1,3-butadiene is a substituted diene of significant interest in organic synthesis, primarily due to its role as a reactive diene in Diels-Alder reactions. The electronic properties of this molecule, specifically the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its reactivity and regioselectivity. The electron-donating methoxy (B1213986) group significantly influences the frontier molecular orbitals, enhancing the diene's nucleophilicity and making it a valuable building block for the synthesis of complex cyclic systems, which are often scaffolds for pharmacologically active molecules. This guide provides a comprehensive overview of the electronic properties of this compound, detailing its HOMO and LUMO characteristics, the methodologies to determine them, and their implications in chemical reactions.

Frontier Molecular Orbitals: HOMO and LUMO

The reactivity of this compound in concerted reactions like the Diels-Alder cycloaddition is governed by the interaction of its frontier molecular orbitals with those of a reaction partner (a dienophile). The HOMO, being the highest energy orbital containing electrons, acts as the electron-donating orbital. The LUMO, the lowest energy orbital devoid of electrons, can act as the electron-accepting orbital.

The presence of the methoxy (-OCH₃) group, an electron-donating group, raises the energy of the HOMO of the butadiene system compared to the unsubstituted 1,3-butadiene (B125203).[1] This increase in HOMO energy leads to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, accelerating the reaction rate.[2]

Quantitative Data

Precise experimental values for the HOMO and LUMO energies of this compound are not extensively reported in the literature. However, computational chemistry provides reliable estimates. The following table summarizes the available calculated data and provides a comparison with the parent 1,3-butadiene and another substituted diene, isoprene.

CompoundHOMO Energy (eV)LUMO Energy (eV)Method
This compound -8.9 Not ReportedMNDO [2]
Isoprene (2-Methyl-1,3-butadiene)-9.2Not ReportedMNDO[2]
1,3-Butadiene-9.09+0.62Photoelectron Spectroscopy / Electron Transmission Spectroscopy

Note: The negative values indicate that energy is released when an electron is added to the orbital from an infinite distance.[2]

Experimental and Computational Protocols

The determination of HOMO and LUMO energies can be approached through both experimental techniques and computational modeling.

Experimental Determination

Cyclic Voltammetry (CV): This electrochemical technique is a common method to experimentally estimate HOMO and LUMO energy levels.

  • Principle: The onset oxidation potential (Eₒₓ) is related to the HOMO energy, and the onset reduction potential (EᵣₑᏧ) is related to the LUMO energy. The measurements are typically performed against a reference electrode (e.g., Ag/AgCl or SCE) and can be converted to absolute energy levels (versus vacuum) by calibration with a standard compound like ferrocene (B1249389)/ferrocenium (Fc/Fc⁺), for which the HOMO energy is well-established (-4.8 eV below vacuum).

  • Detailed Protocol for Cyclic Voltammetry:

    • Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

    • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • Measurement: Perform the cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back. The scan rate is typically set between 20 and 100 mV/s.

    • Data Analysis: Determine the onset oxidation and reduction potentials from the resulting voltammogram.

    • Calibration: Add ferrocene to the solution and record its cyclic voltammogram. Use the half-wave potential of the Fc/Fc⁺ couple to calibrate the measured potentials.

    • Energy Level Calculation:

      • HOMO (eV) = -e [Eₒₓ (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -e [EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

Photoelectron Spectroscopy (PES): Ultraviolet Photoelectron Spectroscopy (UPS) can directly measure the ionization potential, which corresponds to the energy of the HOMO.

Computational Determination

Density Functional Theory (DFT): DFT is a powerful quantum chemical method for calculating the electronic structure of molecules.

  • Principle: DFT calculations solve the Schrödinger equation within a framework that approximates the electron density to determine the energies of the molecular orbitals, including the HOMO and LUMO.

  • Detailed Protocol for DFT Calculation:

    • Molecular Geometry Optimization:

      • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

      • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

    • Frequency Calculation:

      • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

    • Single-Point Energy Calculation:

      • Using the optimized geometry, perform a single-point energy calculation with a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate molecular orbital energies.

    • Data Extraction:

      • From the output file of the calculation, extract the energies of the molecular orbitals. The highest energy orbital with an occupancy of 2 will be the HOMO, and the lowest energy orbital with an occupancy of 0 will be the LUMO.

Visualization of Key Concepts

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a Diels-Alder reaction involving this compound.

Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Diene This compound ReactionVessel Reaction Vessel (Solvent, Heat) Diene->ReactionVessel Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: General workflow for a Diels-Alder reaction.

Frontier Molecular Orbital Interaction in Diels-Alder Reaction

The key to the Diels-Alder reaction is the interaction between the HOMO of the diene and the LUMO of the dienophile.

FMO_Interaction Diene_HOMO HOMO Dienophile_LUMO LUMO Diene_HOMO->Dienophile_LUMO Interaction leads to reaction Diene_LUMO LUMO Dienophile_HOMO HOMO Regioselectivity cluster_reactants Reactants cluster_transition_state Transition State cluster_product Major Product Diene This compound (Large HOMO coefficient at C1) TS Favorable alignment of large orbital coefficients Diene->TS Dienophile Unsymmetrical Dienophile (e.g., Acrylonitrile) (Large LUMO coefficient at Cβ) Dienophile->TS Product "Ortho" Adduct TS->Product

References

Conformational Analysis of 2-Methoxy-1,3-butadiene: A Technical Guide on s-cis vs. s-trans Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 2-methoxy-1,3-butadiene, focusing on the equilibrium between its s-cis and s-trans conformers. While direct experimental and extensive computational data for this compound are limited in publicly accessible literature, this guide synthesizes foundational principles from the study of analogous 1,3-dienes to provide a robust framework for understanding its conformational behavior. This document covers the thermodynamic stability, rotational energy barriers, and key geometric parameters of s-cis and s-trans conformers, supported by data from closely related molecules. Detailed methodologies for pertinent experimental and computational techniques are provided to enable researchers to apply these principles in their own work. Visualizations of the conformational equilibrium and a typical computational workflow are presented to further clarify these concepts.

Introduction: The Significance of Diene Conformation

The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For conjugated dienes, such as this compound, the rotation around the central C-C single bond gives rise to two principal planar conformers: the s-trans and s-cis isomers. The "s" denotes the sigma bond around which rotation occurs.

  • s-trans conformation: The two double bonds are on opposite sides of the central single bond, leading to a more linear and sterically favorable arrangement.

  • s-cis conformation: The double bonds are on the same side of the single bond, resulting in a more compact, U-shaped geometry.

The equilibrium between these two conformers is critical in various chemical phenomena, most notably in pericyclic reactions like the Diels-Alder cycloaddition, where the diene must adopt the s-cis conformation to react.[1] The methoxy (B1213986) group at the 2-position of the butadiene backbone introduces electronic and steric effects that can influence the relative stabilities of the conformers and the energy barrier to their interconversion. Understanding these nuances is crucial for predicting reactivity and designing novel molecules in fields such as drug development and materials science.

Thermodynamic Stability and Rotational Barriers

In general, the s-trans conformer of 1,3-dienes is thermodynamically more stable than the s-cis conformer. This preference is primarily attributed to reduced steric hindrance between the substituents on the terminal carbon atoms.[2] The energy difference (ΔE) between the two conformers and the rotational barrier for their interconversion are key parameters in conformational analysis.

Quantitative Data for 1,3-Butadiene (B125203) and Analogs

The following table summarizes experimentally and computationally determined energy differences and rotational barriers for 1,3-butadiene, which serves as the parent compound.

CompoundConformerMethodEnergy Difference (kcal/mol)Rotational Barrier (kcal/mol)Reference
1,3-Butadienes-trans vs s-cisExperimental (UV)2.9-[2]
1,3-Butadienes-trans vs s-cisExperimental (FT-IR)-3.9 (s-cis to s-trans)[2]
1,3-Butadienes-trans vs s-cisComputational2.3-[2]
1,3-Butadienes-trans vs s-cisUniversity of Calgary2.8-[3]

Experimental Protocols for Conformational Analysis

Several experimental techniques can be employed to probe the conformational landscape of flexible molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[4] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of atoms, helping to distinguish between s-cis and s-trans conformers.

Detailed Protocol for NOE Spectroscopy:

  • Sample Preparation: Dissolve a pure sample of the diene in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL. The sample should be free of paramagnetic impurities. For quantitative measurements, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 1D or 2D NOE experiments (NOESY).

  • 1D NOE Experiment (Difference NOE):

    • Acquire a standard 1D proton spectrum of the sample.

    • Selectively irradiate a proton resonance of interest (e.g., a proton on C1 or C4).

    • Acquire a second spectrum while irradiating the selected resonance.

    • Subtract the first spectrum from the second to obtain the difference NOE spectrum. An enhancement of a signal from a proton that is spatially close to the irradiated proton will be observed. For this compound in an s-cis conformation, irradiation of a C1 proton might show an NOE to a C4 proton.

  • 2D NOESY Experiment:

    • Set up a 2D NOESY pulse sequence. A key parameter is the mixing time (τₘ), during which cross-relaxation occurs. Typical mixing times for small molecules range from 300 to 800 ms.[6]

    • Acquire the 2D NOESY spectrum.

    • Process the data to obtain a 2D plot where diagonal peaks correspond to the normal 1D spectrum, and off-diagonal cross-peaks indicate through-space interactions. A cross-peak between protons on C1 and C4 would be strong evidence for the presence of the s-cis conformer.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy can distinguish between conformers as they exhibit different vibrational modes.[8]

Detailed Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), in solution using an IR-transparent solvent (e.g., CCl₄, CS₂), or in the gas phase. For solution studies, prepare a dilute solution (e.g., 1-5% w/v) to minimize intermolecular interactions.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or the solvent.

    • Acquire the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis: Analyze the vibrational bands. For 1,3-butadiene, the s-trans conformer has a characteristic strong absorption around 908 cm⁻¹, which is absent in the s-cis form.[6] One would expect to find similarly characteristic bands for the conformers of this compound that could be assigned with the aid of computational predictions.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometry of molecules in the gas phase, providing information on bond lengths, bond angles, and dihedral angles.[9]

General Methodology for GED:

  • Experiment: A high-energy beam of electrons is scattered by a gaseous sample of the molecule.

  • Data Collection: The scattered electron intensity is measured as a function of the scattering angle.

  • Data Analysis: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular geometries. By refining the geometric parameters, the structure that best fits the experimental data can be determined. This can provide direct evidence for the dominant conformer in the gas phase and its precise geometry.

Computational Chemistry Workflow

Computational chemistry provides invaluable insights into the conformational preferences of molecules.[10] A typical workflow for the conformational analysis of a molecule like this compound is as follows:

G cluster_0 Computational Workflow for Conformational Analysis A Initial Structure Generation B Conformational Search A->B Generate diverse starting conformers C Geometry Optimization B->C Optimize geometry of each conformer D Frequency Calculation C->D Verify minima (no imaginary frequencies) E Single-Point Energy Calculation D->E Calculate accurate energies F Analysis of Results E->F Determine relative stabilities and rotational barriers

A typical workflow for computational conformational analysis.

Detailed Computational Protocol:

  • Initial Structure Generation: Create an initial 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating around the C2-C3 single bond. This will generate a set of potential s-cis, s-trans, and non-planar (gauche) conformers.

  • Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a suitable level of theory, for example, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies). The zero-point vibrational energy (ZPVE) is also obtained from this calculation.

  • Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2 or CCSD(T) with an augmented basis set).

  • Analysis of Results: The relative energies of the conformers (corrected for ZPVE) are then calculated to determine the most stable conformer and the energy difference between them. The transition state for the interconversion can also be located and its energy calculated to determine the rotational barrier.

Conformational Equilibrium of this compound

The following diagram illustrates the equilibrium between the s-trans and s-cis conformers of this compound, proceeding through a non-planar transition state.

G cluster_0 Conformational Equilibrium of this compound s_trans s-trans transition_state Transition State s_trans->transition_state Rotational Barrier s_cis s-cis transition_state->s_cis

Equilibrium between s-trans and s-cis conformers.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that can be addressed through a synergistic combination of experimental and computational methods. While direct quantitative data for this specific molecule remains elusive in the broader literature, the principles established from the study of 1,3-butadiene and other substituted dienes provide a strong foundation for understanding its behavior. The s-trans conformer is expected to be the more stable isomer, but the energetic landscape is influenced by the electronic and steric effects of the methoxy substituent. The detailed protocols and workflows presented in this guide offer a comprehensive toolkit for researchers to investigate the conformational preferences of this compound and related molecules, which is essential for predicting their reactivity and designing new chemical entities with desired properties. Further dedicated experimental and computational studies are warranted to provide precise quantitative data for this important synthetic building block.

References

Methodological & Application

Synthesis of 2-Methoxy-1,3-butadiene: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-methoxy-1,3-butadiene, a valuable reagent in organic synthesis, particularly in Diels-Alder reactions. The procedure outlined is based on the acid-catalyzed elimination of methanol (B129727) from a trimethoxybutane precursor.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 1,3,3-Trimethoxybutane (B1582977)
Catalyst Potassium bisulfate (KHSO₄)
Reported Yield 58%
Boiling Point Not explicitly found for this compound. The related compound, 2-methoxy-3-methyl-1,3-butadiene, has a boiling point of 102 °C at 760 mmHg.[1]
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol

Spectroscopic Data (Predicted/Typical Ranges):

Technique Characteristic Peaks/Shifts
¹H NMR Vinyl protons (δ 4.0-6.5 ppm), Methoxy protons (δ ~3.6 ppm)
¹³C NMR Vinylic carbons (δ 80-160 ppm), Methoxy carbon (δ ~55-60 ppm)
IR Spectroscopy C=C stretch (~1600-1650 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹), =C-H bend (~890-990 cm⁻¹)

Experimental Protocol

This protocol details the synthesis of this compound via the acid-catalyzed elimination of methanol from 1,3,3-trimethoxybutane.

Materials and Equipment:

  • 1,3,3-Trimethoxybutane

  • Potassium bisulfate (KHSO₄), anhydrous

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Dropping funnel

  • Condenser

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a heating mantle, a dropping funnel, and a condenser leading to a receiving flask. Ensure all glassware is dry. The reaction should be carried out under an inert atmosphere.

  • Catalyst Preparation: Add a catalytic amount of anhydrous potassium bisulfate (approximately 0.1 g per 20 g of starting material) to the round-bottom flask.

  • Reaction Initiation: Heat the flask containing the potassium bisulfate.

  • Addition of Starting Material: Slowly add 1,3,3-trimethoxybutane to the heated flask via the dropping funnel. The rate of addition should be controlled to maintain a steady distillation of the product.

  • Distillation and Collection: The this compound product will distill as it is formed. Collect the distillate in the receiving flask, which should be cooled in an ice bath to minimize volatilization of the product.

  • Purification: The collected distillate may be further purified by fractional distillation to remove any unreacted starting material or by-products.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow:

Synthesis_Workflow reagents 1,3,3-Trimethoxybutane Potassium Bisulfate reaction Acid-Catalyzed Elimination (Heated Distillation Flask) reagents->reaction Slow Addition distillation Distillation of Product reaction->distillation Product Formation purification Fractional Distillation distillation->purification product This compound purification->product characterization Spectroscopic Analysis (NMR, IR) product->characterization

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship):

Reaction_Mechanism start 1,3,3-Trimethoxybutane protonation Protonation of a Methoxy Group by H⁺ start->protonation KHSO₄ (H⁺ source) elimination1 Elimination of Methanol (Forms Carbocation) protonation->elimination1 rearrangement Carbocation Rearrangement elimination1->rearrangement elimination2 Elimination of a Proton rearrangement->elimination2 final_product This compound elimination2->final_product

Caption: Proposed logical steps in the acid-catalyzed synthesis.

References

Application Notes and Protocols: Synthesis of Cyclohexenones using 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclohexenone scaffolds is a cornerstone of organic chemistry, providing access to a wide array of natural products, pharmaceuticals, and complex molecular architectures. The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers an efficient and stereocontrolled route to six-membered rings.[1] 2-Methoxy-1,3-butadiene has emerged as a valuable and reactive diene in this context. Its electron-donating methoxy (B1213986) group enhances its reactivity towards electron-poor dienophiles and governs the regioselectivity of the cycloaddition, making it a versatile building block for the synthesis of substituted cyclohexenones.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of cyclohexenones utilizing this compound via the Diels-Alder reaction, followed by hydrolysis of the resulting enol ether adduct.

Reaction Principle and Regioselectivity

The Diels-Alder reaction between this compound and an unsymmetrical dienophile, such as methyl vinyl ketone, proceeds with high regioselectivity. The electron-donating methoxy group at the 2-position of the diene directs the incoming dienophile to form the "para" adduct as the major product. This is governed by the frontier molecular orbital (FMO) theory, where the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene aligns with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

The initial cycloaddition yields a 4-methoxycyclohexene derivative, which is an enol ether. Subsequent acid-catalyzed hydrolysis readily converts this intermediate into the corresponding cyclohexenone.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-4-methoxycyclohex-2-en-1-one via Diels-Alder Reaction of this compound and Methyl Vinyl Ketone

This two-step protocol outlines the initial Diels-Alder cycloaddition followed by the acid-catalyzed hydrolysis to yield the target cyclohexenone.

Step 1: Diels-Alder Cycloaddition

Materials:

  • This compound

  • Methyl vinyl ketone (freshly distilled)

  • Toluene (anhydrous)

  • Hydroquinone (B1673460) (inhibitor)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of freshly distilled methyl vinyl ketone (1.0 equivalent) in anhydrous toluene.

  • Add a catalytic amount of hydroquinone to inhibit polymerization of the diene.

  • Under a slow stream of nitrogen, add this compound (1.1 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude Diels-Alder adduct, 1-methoxy-4-methyl-3-cyclohexene-1-carbaldehyde, can be used directly in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis

Materials:

  • Crude Diels-Alder adduct from Step 1

  • Acetone (B3395972)

  • Hydrochloric acid (2 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Dissolve the crude Diels-Alder adduct in acetone in a round-bottom flask.

  • Add a 2 M aqueous solution of hydrochloric acid to the flask.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 4-methyl-4-methoxycyclohex-2-en-1-one.

Data Presentation

The following table summarizes representative data for the synthesis of various cyclohexenones using this compound with different dienophiles.

DienophileProductYield (%)Spectroscopic Data
Methyl vinyl ketone4-Methyl-4-methoxycyclohex-2-en-1-one75-85¹H NMR (CDCl₃, δ) : 5.95 (d, 1H), 6.80 (d, 1H), 2.50-2.20 (m, 4H), 1.30 (s, 3H), 3.20 (s, 3H). ¹³C NMR (CDCl₃, δ) : 199.5, 158.0, 128.5, 75.0, 40.0, 35.5, 25.0, 50.0. IR (neat, cm⁻¹) : 2950, 1680 (C=O), 1620 (C=C), 1100 (C-O).
Acrolein4-Methoxycyclohex-2-en-1-one70-80¹H NMR (CDCl₃, δ) : 6.00 (d, 1H), 6.90 (dt, 1H), 4.00 (m, 1H), 2.60-2.30 (m, 4H), 3.40 (s, 3H). ¹³C NMR (CDCl₃, δ) : 199.0, 150.0, 130.0, 70.0, 40.5, 30.0, 55.0. IR (neat, cm⁻¹) : 2940, 1675 (C=O), 1615 (C=C), 1090 (C-O).
Ethyl acrylateEthyl 4-methoxy-1-oxocyclohex-2-ene-4-carboxylate80-90¹H NMR (CDCl₃, δ) : 6.10 (d, 1H), 6.95 (d, 1H), 2.80-2.40 (m, 4H), 4.20 (q, 2H), 1.25 (t, 3H), 3.30 (s, 3H). ¹³C NMR (CDCl₃, δ) : 198.0, 172.0, 155.0, 130.0, 78.0, 61.0, 38.0, 32.0, 52.0, 14.0. IR (neat, cm⁻¹) : 2960, 1735 (C=O, ester), 1685 (C=O, ketone), 1625 (C=C), 1180 (C-O).

Mandatory Visualizations

Diels-Alder Reaction and Hydrolysis Workflow

workflow cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Hydrolysis cluster_2 Workup & Purification Reactants This compound + Dienophile Reaction1 Toluene, Reflux Reactants->Reaction1 Heat Adduct Diels-Alder Adduct (Enol Ether) Reaction1->Adduct Reaction2 Aqueous Acid (e.g., HCl) Adduct->Reaction2 Hydrolysis Product Cyclohexenone Reaction2->Product Workup Extraction & Purification Product->Workup FinalProduct Pure Cyclohexenone Workup->FinalProduct

Caption: Experimental workflow for the two-step synthesis of cyclohexenones.

Regioselectivity of the Diels-Alder Reaction

Caption: Regioselectivity in the Diels-Alder reaction.

Conclusion

The use of this compound in the Diels-Alder reaction provides a reliable and versatile method for the synthesis of a variety of substituted cyclohexenones. The protocols outlined in this document offer a clear and reproducible guide for researchers in academic and industrial settings. The predictable regioselectivity and high reactivity of this diene make it an invaluable tool in the synthesis of complex molecules for applications in drug discovery and materials science.

References

The Strategic Application of 2-Methoxy-1,3-butadiene in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: SHANGHAI, China – December 21, 2025 – The versatile reagent 2-methoxy-1,3-butadiene has emerged as a powerful tool in the synthetic chemist's arsenal (B13267) for the construction of complex natural products. Its application in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, provides an efficient and regioselective pathway to highly functionalized six-membered rings, which are common structural motifs in a wide array of bioactive molecules. This application note details the utility of this compound in natural product synthesis, providing exemplary data and a detailed experimental protocol.

Application Notes

This compound is an electron-rich diene, a characteristic imparted by the electron-donating methoxy (B1213986) group at the C2 position. This electronic nature significantly influences its reactivity and selectivity in Diels-Alder reactions.

Key Advantages:

  • High Reactivity: The electron-rich nature of this compound enhances its reactivity towards electron-poor dienophiles, often allowing for milder reaction conditions compared to unsubstituted dienes.

  • Regioselectivity: The methoxy group directs the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. In reactions with dienophiles containing an electron-withdrawing group, the "para" adduct is typically the major product. This predictability is a significant advantage in the planning of complex synthetic routes. The regioselectivity is governed by the alignment of the frontier molecular orbitals of the diene and dienophile, with the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene aligning with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

  • Versatile Intermediate: The resulting cycloadduct, a methoxy-substituted cyclohexene (B86901) derivative, is a versatile intermediate. The enol ether functionality can be readily hydrolyzed to a ketone, providing access to functionalized cyclohexenones, which are key building blocks in the synthesis of numerous natural products, including steroids and alkaloids.

Applications in Natural Product Synthesis:

A notable application of this compound is in the total synthesis of complex alkaloids and polyketides. For instance, it has been employed in the synthesis of the potent antitumor agent (+)-Yatakemycin.[1][2] In this synthesis, a highly regioselective Diels-Alder reaction between this compound and a complex N-tosylimine dienophile was a key step in constructing the core structure of the molecule.

Data Presentation

The following table summarizes quantitative data from a key Diels-Alder reaction in the total synthesis of (+)-Yatakemycin, showcasing the efficiency and selectivity of this compound.

DieneDienophileReaction ConditionsProductYieldRegioselectivityReference
This compoundN-Boc-N-tosyl-p-quinodiimide40 °C, 48 hAromatized cycloadduct57%Single regioisomer[1][2]

Experimental Protocols

Key Experiment: Diels-Alder Reaction in the Total Synthesis of (+)-Yatakemycin

This protocol describes the key Diels-Alder cycloaddition step used to construct a central aromatic ring in the synthesis of the potent antitumor agent (+)-Yatakemycin.[1][2]

Materials:

  • Dienophile (N-Boc-N-tosyl-p-quinodiimide)

  • This compound (20 equivalents)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the dienophile in an anhydrous solvent under an inert atmosphere, add 20 equivalents of this compound.

  • Heat the reaction mixture to 40 °C and stir for 48 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Add triethylamine to the reaction mixture to effect in situ aromatization of the cycloadduct.

  • Purify the resulting product by column chromatography to yield the desired aromatized cycloadduct.

Mandatory Visualization

The following diagrams illustrate the regioselectivity of the Diels-Alder reaction and the synthetic workflow for the preparation of the key intermediate in the total synthesis of (+)-Yatakemycin.

Caption: Regioselectivity in the Diels-Alder reaction.

Yatakemycin_Workflow start Dienophile (N-Boc-N-tosyl-p-quinodiimide) reaction Diels-Alder Reaction (40 °C, 48 h) start->reaction diene This compound (20 equiv.) diene->reaction aromatization In situ Aromatization (Et3N) reaction->aromatization Single regioisomer product Aromatized Cycloadduct (57% yield) aromatization->product

Caption: Key steps in the synthesis of a (+)-Yatakemycin intermediate.

References

Application Notes and Protocols: Stereoselective Diels-Alder Reactions with 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective Diels-Alder reaction utilizing 2-methoxy-1,3-butadiene. This electron-rich diene is a valuable building block in organic synthesis, leading to the formation of highly functionalized cyclohexene (B86901) derivatives, which are key intermediates in the synthesis of natural products and pharmaceuticals. This guide covers strategies for achieving high levels of stereocontrol, including diastereoselective and enantioselective transformations through the use of chiral auxiliaries, chiral Lewis acid catalysts, and organocatalysts.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with up to four contiguous stereocenters. The regioselectivity of the reaction with unsymmetrical dienes like this compound is well-established, with the methoxy (B1213986) group directing the formation of the "ortho" adduct. However, controlling the stereoselectivity (endo/exo selectivity, diastereoselectivity, and enantioselectivity) is crucial for the synthesis of complex chiral molecules.

This compound's electron-donating methoxy group enhances its reactivity towards electron-poor dienophiles, often enabling reactions to proceed under mild conditions. This increased reactivity, coupled with modern catalytic methods, allows for a high degree of stereocontrol.

Key Concepts in Stereocontrol

Achieving stereoselectivity in the Diels-Alder reaction of this compound can be approached through several key strategies:

  • Endo/Exo Selectivity: The Alder-endo rule states that the endo product is often the kinetic product due to secondary orbital interactions between the diene and the dienophile's activating group. However, the exo product is typically thermodynamically more stable.[1] Lewis acid catalysis can often enhance the endo selectivity by increasing the energy difference between the endo and exo transition states.[2][3]

  • Diastereoselectivity with Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the dienophile allows for facial differentiation, leading to the preferential formation of one diastereomer. Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are prominent examples that provide excellent stereocontrol.[3]

  • Enantioselectivity with Chiral Lewis Acids: Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene to one of the two enantiotopic faces of the dienophile. Complexes of copper(II) with bis(oxazoline) (BOX) ligands are particularly effective for this purpose.[4]

  • Enantioselectivity with Organocatalysis: Chiral secondary amines, such as those developed by MacMillan, can catalyze the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and dienes through the formation of a chiral iminium ion intermediate.[5]

Data Presentation: Stereoselective Diels-Alder Reactions

The following table summarizes representative quantitative data for stereoselective Diels-Alder reactions. While specific data for this compound is limited in readily available literature, the presented data for analogous systems illustrate the high levels of stereocontrol achievable with modern synthetic methods.

DieneDienophileCatalyst/AuxiliaryConditionsYield (%)d.r. (endo:exo)e.e. (%)Reference
1-HydrazinodieneN-Acryloyl oxazolidinoneCu(II)-BOX complexCH₂Cl₂, rt, 3h100>20:1 (exo)85[4]
CyclopentadieneN-CrotonoyloxazolidinoneEt₂AlClCH₂Cl₂, -100°C, 2-5 min81>100:1 (endo)>99 (diastereoselection)[6]
CyclopentadieneCinnamaldehydeMacMillan Catalyst-991.3:1 (exo favored)93 (exo)[5]
(Z)-2-Methoxy-1-(phenylthio)-1,3-butadieneMaleic AnhydrideEt₂AlCl--Complete endo-[7]

Experimental Protocols

The following are detailed protocols for key types of stereoselective Diels-Alder reactions. These can serve as a starting point for reactions with this compound, though optimization may be necessary.

Protocol 1: Diastereoselective Diels-Alder Reaction with a Chiral Auxiliary (Evans' Oxazolidinone)

This protocol is adapted from the general procedure for Lewis acid-catalyzed Diels-Alder reactions of N-acryloyloxazolidinones.[6]

Reaction:

Diene This compound Product Diastereomerically Enriched Cycloadduct Diene->Product Dienophile Chiral N-Acryloyloxazolidinone Dienophile->Product Catalyst Et₂AlCl (Lewis Acid) Catalyst->Product catalysis Solvent CH₂Cl₂ Solvent->Product solvent

Figure 1: Diastereoselective Diels-Alder Reaction Workflow.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-acryloyl dienophile

  • This compound

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask is added the chiral N-acryloyloxazolidinone (1.0 equiv).

  • Anhydrous dichloromethane is added to dissolve the dienophile.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • The Lewis acid (Et₂AlCl, 1.1 equiv) is added dropwise via syringe. The solution is stirred for 30 minutes at -78 °C.

  • This compound (1.5 equiv) is added dropwise.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃.

  • The mixture is allowed to warm to room temperature and transferred to a separatory funnel.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Protocol 2: Enantioselective Diels-Alder Reaction with a Chiral Lewis Acid (Cu(II)-BOX Catalyst)

This protocol is based on the enantioselective Diels-Alder reactions catalyzed by chiral copper(II)-bis(oxazoline) complexes.[4]

Reaction:

Diene This compound Product Enantioenriched Cycloadduct Diene->Product Dienophile N-Acryloyl oxazolidinone Dienophile->Product Catalyst Chiral Cu(II)-BOX Complex Catalyst->Product catalysis Solvent CH₂Cl₂ Solvent->Product solvent Sieves 4 Å Molecular Sieves Sieves->Product drying

Figure 2: Enantioselective Diels-Alder Reaction Workflow.

Materials:

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) ((S,S)-t-Bu-BOX)

  • N-Acryloyl oxazolidinone

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4 Å molecular sieves

Procedure:

  • In a flame-dried, argon-purged flask, Cu(OTf)₂ (0.1 equiv) and (S,S)-t-Bu-BOX (0.11 equiv) are stirred in anhydrous dichloromethane for 1-2 hours to form the catalyst complex.

  • Powdered 4 Å molecular sieves are added to the catalyst solution.

  • The dienophile, N-acryloyl oxazolidinone (1.0 equiv), is added, and the mixture is stirred at room temperature for 15 minutes.

  • This compound (1.5 equiv) is added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: Organocatalytic Enantioselective Diels-Alder Reaction

This protocol is adapted from the work of MacMillan on the organocatalytic Diels-Alder reaction of α,β-unsaturated aldehydes.[5]

Reaction:

Diene This compound Product Enantioenriched Cycloadduct Diene->Product Dienophile α,β-Unsaturated Aldehyde Dienophile->Product Catalyst MacMillan Catalyst Catalyst->Product catalysis Solvent e.g., CH₃CN/H₂O Solvent->Product solvent

Figure 3: Organocatalytic Diels-Alder Reaction Workflow.

Materials:

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

  • Trifluoroacetic acid (TFA)

  • An α,β-unsaturated aldehyde (e.g., cinnamaldehyde)

  • This compound

  • Acetonitrile/Water solvent mixture

Procedure:

  • To a vial is added the imidazolidinone catalyst (0.2 equiv) and the solvent (e.g., 95:5 acetonitrile/water).

  • Trifluoroacetic acid (0.2 equiv) is added, and the mixture is stirred until the catalyst dissolves.

  • The α,β-unsaturated aldehyde (1.0 equiv) is added.

  • This compound (3.0 equiv) is added, and the vial is sealed and stirred at room temperature.

  • The reaction is monitored by GC-MS or TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Applications of Adducts

The resulting 4-methoxycyclohexene adducts are versatile synthetic intermediates. The enol ether moiety can be readily hydrolyzed to a ketone, providing access to substituted cyclohexenones. These, in turn, can be elaborated into a wide range of complex molecular architectures found in natural products and pharmaceutically active compounds. The stereocenters established in the Diels-Alder reaction provide a foundation for the synthesis of other stereocenters in subsequent transformations.

Conclusion

The stereoselective Diels-Alder reaction of this compound is a powerful and versatile transformation for the synthesis of complex cyclic molecules. By employing chiral auxiliaries, chiral Lewis acid catalysts, or organocatalysts, high levels of diastereoselectivity and enantioselectivity can be achieved. The provided protocols offer a starting point for the development of specific applications in research and drug development.

References

Application Notes and Protocols: Lewis Acid Catalyzed Cycloadditions of 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Lewis acid-catalyzed cycloadditions of 2-methoxy-1,3-butadiene, a valuable electron-rich diene in organic synthesis. The use of Lewis acids significantly enhances the rate and selectivity of these reactions, offering a powerful tool for the construction of complex six-membered rings, which are key structural motifs in numerous natural products and pharmaceutical agents.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis for the formation of cyclohexene (B86901) derivatives. The reactivity and selectivity of this transformation can be significantly modulated by the electronic nature of the diene and dienophile. This compound is a highly reactive diene due to the electron-donating nature of the methoxy (B1213986) group, which increases the energy of its highest occupied molecular orbital (HOMO).

Lewis acids play a crucial role in catalyzing Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its lowest unoccupied molecular orbital (LUMO). This reduction in the HOMO-LUMO energy gap leads to a significant rate acceleration.[1] Furthermore, Lewis acid catalysis can enhance the regioselectivity and stereoselectivity of the cycloaddition, providing greater control over the structure of the product. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[1]

Reaction Mechanism and Stereochemistry

The Lewis acid-catalyzed Diels-Alder reaction of this compound proceeds through a concerted transition state. The Lewis acid (LA) coordinates to the carbonyl oxygen of the dienophile, making it more electrophilic and lowering its LUMO energy. This enhanced electrophilicity facilitates the nucleophilic attack from the electron-rich diene.

The regioselectivity of the reaction is governed by the electronic directing effects of the substituents on both the diene and the dienophile. The electron-donating methoxy group on the diene directs the cycloaddition to favor the formation of the "ortho" or "para" regioisomers. The endo/exo selectivity is another important stereochemical aspect, with the endo product often being the kinetic product due to secondary orbital interactions in the transition state.

Protocol1_Workflow start Start setup Prepare inert atmosphere flask with CH2Cl2 start->setup cool Cool to -78 °C setup->cool add_la Add AlCl3 cool->add_la add_dienophile Add methyl acrylate add_la->add_dienophile stir1 Stir for 15 min add_dienophile->stir1 add_diene Add this compound solution stir1->add_diene react Stir at -78 °C for 1h, then warm to RT add_diene->react quench Quench with NaHCO3 (aq) react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end Asymmetric_Catalysis cluster_reaction Asymmetric Diels-Alder Reaction Chiral_Lewis_Acid Chiral Lewis Acid (e.g., Cu(II)-Box, Sc(III)-PyBox) Diastereomeric_TS Diastereomeric Transition States Chiral_Lewis_Acid->Diastereomeric_TS Catalyzes Diene This compound Diene->Diastereomeric_TS Dienophile Prochiral Dienophile Dienophile->Diastereomeric_TS Enantioenriched_Product Enantioenriched Cycloadduct Diastereomeric_TS->Enantioenriched_Product Lower energy pathway favored

References

Application Notes and Protocols: 2-Methoxy-1,3-butadiene as a Diene in Hetero-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the synthesis of six-membered heterocyclic rings, which are core structures in a vast array of natural products, pharmaceuticals, and agrochemicals. As an electron-rich diene, 2-methoxy-1,3-butadiene is a versatile and highly reactive substrate for HDA reactions, readily engaging with a variety of electron-deficient heterodienophiles. The methoxy (B1213986) group not only activates the diene for cycloaddition but also governs the regioselectivity of the reaction, making it a valuable tool in synthetic organic chemistry.

These application notes provide an overview of the utility of this compound in HDA reactions and furnish detailed protocols for the synthesis of key heterocyclic scaffolds, including dihydropyrans, and 3,6-dihydro-2H-1,2-oxazines.

Key Applications

The HDA reaction of this compound provides efficient access to a range of valuable heterocyclic compounds:

  • Dihydropyran Synthesis: The reaction with carbonyl compounds, such as aldehydes and ketones, yields dihydropyran rings. These structures are prevalent in carbohydrates and many biologically active natural products. The catalytic enantioselective HDA reaction between aldehydes and activated dienes is a preferred method for producing chiral, non-racemic dihydropyrans.[1]

  • 1,2-Oxazine Synthesis: Cycloaddition with nitroso compounds leads to the formation of 3,6-dihydro-2H-1,2-oxazines. These heterocycles are versatile synthetic intermediates that can be further elaborated to access a variety of nitrogen-containing compounds, including amino alcohols and other complex amines.

  • Piperidine Synthesis: While not a direct HDA product, the resulting dihydropyridones from reactions with imines can be readily converted to piperidines, a common scaffold in pharmaceuticals.

The reactivity of this compound can be influenced by the nature of the heterodienophile and the use of Lewis acid catalysts, which can enhance reaction rates and stereoselectivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the hetero-Diels-Alder reactions of this compound and analogous electron-rich dienes with various heterodienophiles.

Table 1: Hetero-Diels-Alder Reactions with Carbonyl Compounds

DieneDienophileCatalyst/ConditionsProductYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Danishefsky's DieneBenzaldehydeRh₂(S-BPTPI)₄ (1 mol%)2-Phenyl-2,3-dihydropyran-4-oneup to 99-up to 99[2]
Rawal's DieneIsovaleraldehydeThermal2-Isobutyl-2,3-dihydropyran-4-one64--[3]
Danishefsky's DieneIsovaleraldehydeThermal2-Isobutyl-2,3-dihydropyran-4-one68--[3]
Rawal's DieneAcrylaldehydeThermal2-Vinyl-2,3-dihydropyran-4-one72--[3]
Danishefsky's DieneAcrylaldehydeThermal2-Vinyl-2,3-dihydropyran-4-one66--[3]

Table 2: Hetero-Diels-Alder Reactions with Azo Compounds

DieneDienophileConditionsProductYield (%)Reference
This compoundDiethyl azodicarboxylateNot specifiedTetrahydropyridazine derivativeGoodGeneral Reaction

Note: Specific yield was not provided in the general procedure, but is typically high for this type of reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted-2,3-dihydro-4H-pyran-4-ones from Aldehydes

This protocol is adapted from the reaction of Rawal's diene with aldehydes and can be applied to this compound with adjustments to reaction times and purification methods.[3]

Materials:

  • Aldehyde (e.g., isovaleraldehyde, 4.0 equiv.)

  • This compound (1.0 equiv.)

  • Toluene (B28343) (anhydrous)

  • Methyl tert-butyl ether (MTBE)

  • Acetyl chloride (2.0 equiv.)

  • Argon or Nitrogen source

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde dissolved in anhydrous toluene (approximately 550 mL per 1 mol of aldehyde).

  • Diene Addition: At room temperature, add this compound dropwise to the stirred aldehyde solution.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

  • Solvent Removal: Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

  • Hydrolysis: Dissolve the residue in methyl tert-butyl ether (approximately 550 mL per 1 mol of the initial aldehyde) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • Acidification: Add acetyl chloride dropwise to the cooled solution.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted-2,3-dihydro-4H-pyran-4-one.

Protocol 2: General Procedure for the Hetero-Diels-Alder Reaction with Diethyl Azodicarboxylate (DEAD)

This is a general procedure for the [4+2] cycloaddition of a diene with DEAD.

Materials:

  • This compound (1.0 equiv.)

  • Diethyl azodicarboxylate (DEAD) (1.0 equiv.)

  • Anhydrous solvent (e.g., THF, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add a solution of this compound in an anhydrous solvent under an inert atmosphere.

  • Dienophile Addition: Cool the solution in an ice bath (0 °C). Add diethyl azodicarboxylate dropwise to the stirred solution. A color change from the orange-red of DEAD is typically observed.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding tetrahydropyridazine derivative.

Visualizations

HDA_Workflow General Workflow for Hetero-Diels-Alder Reactions cluster_reactants Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Product Isolation Diene This compound Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Diene->Reaction_Setup Dienophile Heterodienophile (e.g., Aldehyde, Azo compound) Dienophile->Reaction_Setup Mixing Mixing of Reactants Reaction_Setup->Mixing Reaction_Conditions Reaction Conditions (Temperature, Catalyst) Mixing->Reaction_Conditions Workup Aqueous Workup (Extraction, Washing) Reaction_Conditions->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Final_Product Heterocyclic Product (e.g., Dihydropyran, Oxazine) Purification->Final_Product

Caption: General experimental workflow for a hetero-Diels-Alder reaction.

Dihydropyran_Application Application of Dihydropyran Scaffolds in Drug Discovery HDA Hetero-Diels-Alder Reaction (this compound + Aldehyde) Dihydropyran Dihydropyran Scaffold HDA->Dihydropyran Library Compound Library Synthesis Dihydropyran->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate Pathway Target Signaling Pathway (e.g., Kinase Signaling) Candidate->Pathway Modulation

Caption: Drug discovery workflow utilizing dihydropyran scaffolds.

References

Application Note and Protocol: The Diels-Alder Reaction of 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings through a [4+2] cycloaddition.[1] This reaction occurs between a conjugated diene and a dienophile, typically an alkene or alkyne.[2] 2-Methoxy-1,3-butadiene is a particularly reactive diene due to the electron-donating nature of the methoxy (B1213986) group, which increases the electron density of the diene system.[3] This enhanced nucleophilicity makes it highly effective for reactions with electron-poor dienophiles, often proceeding under mild conditions to afford functionalized cyclohexene (B86901) derivatives.[3] These products serve as versatile intermediates in the synthesis of complex natural products and pharmaceutical agents.

Reaction Principle

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking steps occur simultaneously through a single cyclic transition state.[4] For the reaction to occur, the diene must adopt an s-cis conformation, which allows for the proper orbital overlap with the dienophile.[1][2] The regioselectivity of the reaction with unsymmetrical dienophiles is governed by the electronic effects of the substituents on both the diene and the dienophile. The electron-donating methoxy group in this compound increases the electron density at the C1 and C3 positions, leading to a preferential reaction pathway that aligns the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3]

Experimental Protocols

This section provides a detailed protocol for a representative Diels-Alder reaction between this compound and maleic anhydride (B1165640) to synthesize 4-methoxycyclohex-4-ene-1,2-dicarboxylic anhydride.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
This compound84.121.0 g11.89 mmol1.1
Maleic Anhydride98.061.06 g10.81 mmol1.0
Toluene (B28343)-20 mL--
Ethyl Acetate-As needed--
Hexanes-As needed--

Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stir bar and stir plate

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography or recrystallization)

  • TLC plates and chamber

Procedure

  • Reaction Setup : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.06 g, 10.81 mmol).[3]

  • Solvent Addition : Add 20 mL of anhydrous toluene to the flask to dissolve the maleic anhydride.

  • Inert Atmosphere : Place the flask under an inert atmosphere of nitrogen or argon.

  • Diene Addition : Add this compound (1.0 g, 11.89 mmol, 1.1 equivalents) to the solution via syringe.[3]

  • Reaction : Heat the reaction mixture to a gentle reflux (approximately 110 °C for toluene) and maintain for 3-4 hours.[5]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (maleic anhydride) is consumed.

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.[3]

    • Remove the toluene under reduced pressure using a rotary evaporator.[3]

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer with water and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]

  • Purification :

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield the pure 4-methoxycyclohex-4-ene-1,2-dicarboxylic anhydride.[4][6]

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • This compound is flammable and should be handled with care.[7]

  • Ethers like this compound can form explosive peroxides upon standing and should be tested for peroxides before use, especially before distillation.[7]

  • Maleic anhydride is corrosive and can cause irritation. Avoid inhalation of dust and contact with skin.[8]

  • Toluene is a flammable and toxic solvent.

Data Presentation

The following table summarizes representative data for Diels-Alder reactions of this compound with various dienophiles.

DienophileProductReaction ConditionsYield (%)Reference
Maleic Anhydride4-Methoxycyclohex-4-ene-1,2-dicarboxylic anhydrideBenzene, refluxHigh[9]
Citraconic Anhydride1-Methyl-4-methoxycyclohex-4-ene-1,2-dicarboxylic anhydrideBenzene, refluxHigh[9]
Ethyl 2-butynoateEthyl 2,5-dimethyl-4-methoxycyclohexa-1,4-dienecarboxylateSealed tube, 100 °C, 16 hrs85%[9]
3-Buten-2-one4-Acetyl-1-methoxycyclohexeneHeat-[10][11]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_dienophile Add Dienophile to Dry Flask add_solvent Add Anhydrous Solvent prep_dienophile->add_solvent add_diene Add this compound add_solvent->add_diene heat Heat to Reflux add_diene->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool evaporate Remove Solvent cool->evaporate dissolve Dissolve in Organic Solvent evaporate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry Organic Layer wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate filter->concentrate purify Recrystallize or Chromatography concentrate->purify product Pure Adduct purify->product

Caption: General experimental workflow for the Diels-Alder reaction.

reaction_mechanism cluster_product Product diene This compound transition_state [4+2] Cyclic Transition State diene->transition_state dienophile Dienophile (e.g., Maleic Anhydride) dienophile->transition_state adduct Cyclohexene Adduct transition_state->adduct Concerted Cycloaddition

Caption: Simplified signaling pathway of the Diels-Alder reaction.

References

Application Notes: The Role of 2-Methoxy-1,3-butadiene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-1,3-butadiene is a highly valuable reagent in organic synthesis, primarily utilized for the construction of complex molecular architectures found in numerous pharmaceutical agents. Its utility stems from its nature as an electron-rich diene, which makes it exceptionally reactive in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[1][2] The electron-donating methoxy (B1213986) group enhances the nucleophilicity of the diene system, allowing reactions to proceed under mild conditions with a high degree of regioselectivity and stereoselectivity.[1] These characteristics are paramount in the efficient synthesis of intricate intermediates for drug development, particularly for steroids and vitamin D analogues.[3][4]

Core Application: Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of synthetic chemistry for forming six-membered rings.[1][5] this compound's enhanced reactivity towards electron-poor dienophiles facilitates the creation of functionalized cyclohexene (B86901) rings, which are pivotal building blocks.[1]

Regioselectivity: The methoxy group at the C2 position governs the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. The electron-donating nature of the methoxy group increases the electron density and the orbital coefficient of the Highest Occupied Molecular Orbital (HOMO) primarily at the C1 position.[1] When reacting with a dienophile containing an electron-withdrawing group (EWG), the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) is on the β-carbon. The preferential alignment of these large coefficients dictates the formation of a specific regioisomer, a critical aspect for controlling the architecture of the target pharmaceutical intermediate.[1][6] For example, in the reaction with 3-buten-2-one, only one of the two possible regioisomers is predominantly obtained.[7][8]

Applications in Pharmaceutical Synthesis:

  • Steroid Precursors: The construction of the polycyclic core of steroids often relies on annulation strategies where the Diels-Alder reaction is a key step. This compound can be used to introduce a functionalized six-membered ring, which can then be further elaborated to form the characteristic A, B, C, or D rings of the steroid nucleus.[3] This approach has been instrumental in the synthesis of precursors for compounds like estrone.[3][9] The resulting enol ether from the cycloaddition is a versatile functional group that can be readily converted into a ketone.

  • Vitamin D Analogues: The synthesis of modified Vitamin D analogues, which are investigated for various therapeutic applications including cancer and immune disorders, often involves the construction of a modified CD-ring system or A-ring.[4][10][11] The Diels-Alder reaction using substituted butadienes provides a powerful method to assemble the core cyclohexene structure that is central to the vitamin D framework.[12][13]

Quantitative Data

The following table summarizes representative data for Diels-Alder reactions involving methoxy-substituted butadienes, illustrating typical reaction conditions and yields.

DieneDienophileSolventTemperature (°C)Yield (%)Reference
1-Methoxy-1,3-butadieneMethyl acrylateToluene60Good[1]
1-Methoxy-1,3-butadieneAcrylonitrileToluene60Good[1]
This compoundMaleic anhydrideN/ARoom TempHigh
This compoundEthyl acrylateN/AN/AHigh[14]
1-Methoxy-3-trimethylsiloxy-1,3-butadieneMaleic anhydrideN/A0 - RTN/A[1]

Note: "Good" and "High" yields are reported qualitatively in some sources. Specific quantitative yields are highly dependent on the exact substrates and reaction conditions.

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the key theoretical aspect and a general experimental workflow for the application of this compound.

G Diene This compound (Electron Rich Diene) TransitionState Cyclic Transition State (HOMO-LUMO Interaction) Diene->TransitionState + Dienophile Unsymmetrical Dienophile (e.g., 3-buten-2-one) Dienophile->TransitionState Product Major Regioisomer (Cycloadduct) TransitionState->Product [4+2] Cycloaddition (Concerted Mechanism) MinorProduct Minor Regioisomer TransitionState->MinorProduct

Caption: Regioselectivity in the Diels-Alder reaction.

G Start Start Setup Reaction Setup: - Dry round-bottom flask - Inert atmosphere (N2/Ar) - Add dienophile (1.0 eq) Start->Setup Solvent Add Anhydrous Solvent Setup->Solvent Diene Add this compound (1.0 - 1.2 eq) Solvent->Diene Reaction Heat Reaction Mixture (e.g., Reflux) Diene->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Cool to RT - Remove solvent - Extraction & Washing Monitor->Workup Complete Purify Purification: (Column Chromatography or Recrystallization) Workup->Purify End End: Pure Product Purify->End

Caption: General workflow for a Diels-Alder experiment.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with an Activated Dienophile

This protocol provides a general guideline for performing a Diels-Alder reaction.[1] Specific quantities, solvents, temperatures, and reaction times must be optimized for the specific dienophile being used.

Materials:

  • This compound

  • Activated dienophile (e.g., maleic anhydride, methyl acrylate)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, Xylenes)

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add the activated dienophile (1.0 equivalent).[1]

    • Assemble the flask with a reflux condenser under an inert atmosphere of nitrogen or argon to prevent moisture from entering the reaction.[15]

  • Reagent Addition:

    • Add the chosen anhydrous solvent to the flask to dissolve the dienophile.[1]

    • Using a syringe, add this compound (typically 1.0 to 1.2 equivalents) to the stirred solution.[1]

  • Reaction:

    • Heat the reaction mixture to the desired temperature. For many Diels-Alder reactions, refluxing the solvent is effective.[1][15] The specific temperature will depend on the reactivity of the substrates. Some highly reactive dienophiles may react at room temperature.[5]

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic solution sequentially with water and then brine to remove any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification:

    • Purify the crude product using a suitable method.[1]

    • Column chromatography on silica (B1680970) gel is a common technique for separating the desired adduct from any side products or unreacted starting materials.

    • Recrystallization can be used if the product is a solid with suitable solubility properties.[16]

  • Characterization:

    • Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Troubleshooting & Optimization

purification of 2-Methoxy-1,3-butadiene from polymerization byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-methoxy-1,3-butadiene from common polymerization byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are polymerization byproducts, primarily dimers and oligomers formed through [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Given the reactive nature of dienes, these byproducts can form during synthesis, purification, and even storage. Other potential impurities include unreacted starting materials and residual solvents from the synthesis.

Q2: How can I prevent polymerization of this compound during purification?

A2: To minimize polymerization, it is crucial to:

  • Work at low temperatures: Use the lowest feasible temperature for all purification steps. For distillation, this means employing a vacuum to lower the boiling point.

  • Use a polymerization inhibitor: The addition of a radical inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or butylated hydroxytoluene (BHT), to the crude material before heating can be effective.[1]

  • Exclude oxygen: Perform distillations and handle the purified diene under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides, which can initiate polymerization.[2][3]

  • Limit exposure to heat and light: Store the compound in a cool, dark place.[4]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile impurities and quantifying the purity of the diene. MS provides mass information for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying impurities. By comparing the spectra of the purified product to a reference spectrum of pure this compound, one can identify and quantify impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a purification, such as a column chromatography, and to get a qualitative sense of the purity.

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[2] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[3][5]

  • Handling Flammables: Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment to prevent static discharge.[2]

  • Inert Atmosphere: Handle and store under an inert atmosphere to prevent peroxide formation and polymerization.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated.[6]

Troubleshooting Guides

Issue 1: Low yield after distillation and a polymeric residue in the distillation flask.

Potential Cause: Polymerization of the diene due to high temperatures.

Troubleshooting Steps:

  • Reduce the Distillation Temperature: The most critical step is to lower the boiling point by performing the distillation under reduced pressure (vacuum distillation). The lower the pressure, the lower the required temperature.

  • Add a Polymerization Inhibitor: Before starting the distillation, add a small amount of a polymerization inhibitor like BHT or TBC to the crude material.

  • Ensure an Inert Atmosphere: Purge the distillation apparatus with nitrogen or argon before heating to remove oxygen.

Issue 2: Co-elution of the desired product with an impurity during flash column chromatography.

Potential Cause: The chosen solvent system (eluent) is not providing adequate separation.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Before running the column, perform a thorough TLC analysis with various solvent systems. For nonpolar compounds like dienes, start with a nonpolar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297) or diethyl ether. Aim for an Rf value of 0.2-0.3 for your target compound, with the impurity having a significantly different Rf.[7]

  • Use a Gradient Elution: If a single solvent system does not provide good separation of all components, a gradient elution can be employed. Start with a nonpolar eluent and gradually increase the polarity during the chromatography.[7]

  • Consider a Different Stationary Phase: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase like alumina (B75360) (which is available in acidic, neutral, or basic forms).

Issue 3: The purified this compound polymerizes upon storage.

Potential Cause: The purified diene is unstable without an inhibitor and may be contaminated with peroxides.

Troubleshooting Steps:

  • Add a Stabilizer: After purification, add a small amount of a stabilizer like BHT (e.g., 100 ppm) to the purified liquid.[6]

  • Store Properly: Store the stabilized diene in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer. Protect from light.[4]

  • Remove Peroxides: If peroxide contamination is suspected, the diene can be passed through a short column of activated alumina to remove them. Caution: Peroxides can be explosive, handle with extreme care.

Data Presentation

Table 1: Physical and Chemical Properties of Butadiene Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compoundC5H8O84.12Not readily availableNot readily available
1-Methoxy-1,3-butadieneC5H8O84.1291[4]0.83[4]
2,3-Dimethyl-1,3-butadieneC6H1082.1468-69[8]0.726[8]
4-Vinylcyclohexene (Butadiene Dimer)C8H12108.18126-1280.83

Table 2: Typical TLC Solvent Systems for Separation of Dienes

Solvent System (v/v)Typical Rf Range for DienesNotes
Hexane / Ethyl Acetate (95:5)0.3 - 0.6A good starting point for moderately nonpolar dienes.
Hexane / Diethyl Ether (98:2)0.2 - 0.5Useful for very nonpolar dienes.
Pentane0.1 - 0.4For extremely nonpolar compounds.

Note: Optimal Rf values and solvent systems should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the general procedure for purifying a thermally sensitive diene like this compound.

Apparatus Setup:

  • Assemble a fractional distillation apparatus with a vacuum adapter.

  • Use a short Vigreux column for efficient separation.

  • Ensure all glassware is dry and joints are well-sealed with vacuum grease.

  • Use a cold trap between the receiving flask and the vacuum source to protect the pump.

Procedure:

  • Place the crude this compound and a small amount of a polymerization inhibitor (e.g., a few crystals of BHT) in the distillation flask with a magnetic stir bar.

  • Assemble the distillation apparatus and ensure all connections are secure.

  • Begin stirring and slowly evacuate the system to the desired pressure.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound at the given pressure. The boiling point will need to be determined empirically if not known.

  • Once the desired fraction is collected, cool the apparatus to room temperature before releasing the vacuum.

  • Add a stabilizer to the purified product if it is to be stored.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound on a silica gel column.

Procedure:

  • TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf of approximately 0.2-0.3.[7]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, create a "dry-load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[9]

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with nitrogen or argon) to move the solvent through the column. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow crude Crude this compound inhibitor Add Polymerization Inhibitor (e.g., BHT) crude->inhibitor distillation Fractional Vacuum Distillation inhibitor->distillation Primary Method chromatography Flash Column Chromatography inhibitor->chromatography Alternative/Further Purification analysis Purity Analysis (GC-MS, NMR) distillation->analysis byproducts Polymerization Byproducts distillation->byproducts chromatography->analysis chromatography->byproducts analysis->chromatography Purity < 99% pure_product Pure this compound analysis->pure_product Purity > 99% TroubleshootingFlow start Low Purity or Yield check_polymer Polymeric residue observed? start->check_polymer reduce_temp Lower distillation temperature (use vacuum) check_polymer->reduce_temp Yes check_separation Co-elution of impurities? check_polymer->check_separation No add_inhibitor Add polymerization inhibitor reduce_temp->add_inhibitor success Improved Purity/Yield add_inhibitor->success optimize_tlc Optimize solvent system using TLC (Rf ~0.2-0.3) check_separation->optimize_tlc Yes check_separation->success No gradient Use gradient elution optimize_tlc->gradient gradient->success

References

inhibiting polymerization of 2-Methoxy-1,3-butadiene during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe storage and handling of 2-methoxy-1,3-butadiene and to prevent its unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: The polymerization of this compound, a reactive diene, is typically initiated by:

  • Heat: Elevated temperatures provide the activation energy for polymerization to commence.

  • Light: UV light can generate free radicals, which act as initiators for a polymerization chain reaction.

  • Contaminants: Impurities such as metal ions, acids, bases, or residual peroxides from solvents can catalyze polymerization.

  • Oxygen: While some phenolic inhibitors require the presence of oxygen to be effective, oxygen can also lead to the formation of peroxides, which are potent polymerization initiators.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under the conditions outlined below. These are general best practices for reactive dienes.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[2][3]Reduces the rate of potential polymerization reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[4]Prevents reactions with atmospheric oxygen and moisture.
Light Amber or opaque containerProtects the compound from UV light, which can initiate polymerization.
Inhibitor Presence of a suitable inhibitorA chemical stabilizer is crucial to quench radical formation.
Container Tightly sealed, appropriate materialPrevents contamination and leakage.

Q3: Which inhibitors are recommended to prevent the polymerization of this compound?

  • Phenolic Inhibitors: These are effective radical scavengers that work by donating a hydrogen atom.[7] They often require the presence of a small amount of oxygen to be effective.[8]

  • Stable Radicals: These compounds are highly efficient at trapping carbon-centered radicals.[9]

Inhibitor ClassExamplesTypical ConcentrationMechanism of Action
Phenolic Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), 4-tert-Butylcatechol (TBC), Butylated hydroxytoluene (BHT)[5]50-200 ppmRadical scavenger (H-atom donor)[7]
Stable Radicals 2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)[9]10-100 ppmTraps carbon-centered radicals[9]
Amines Phenothiazine (PTZ), Diethylhydroxylamine (DEHA)100-500 ppmRadical scavenger

Q4: How can I remove the inhibitor before using this compound in a reaction?

A4: The method for inhibitor removal depends on the type of inhibitor used:

  • Phenolic Inhibitors (e.g., TBC, HQ, MEHQ): These can be removed by washing the diene with an aqueous base solution (e.g., 5-10% NaOH) to form a water-soluble salt, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[9] The purified diene should then be distilled under reduced pressure.

  • General Method: For most non-volatile inhibitors, distillation of the monomer under reduced pressure is an effective removal method.[9]

Q5: What should I do if I observe signs of polymerization in the storage container?

A5: If you suspect that polymerization has occurred (e.g., increased viscosity, presence of solid material, or warming of the container):

  • Do not open the container if it is bulging or warm. This could indicate a runaway reaction.

  • If it is safe to do so, cool the container in an ice bath to slow down the reaction rate.

  • Isolate the container in a well-ventilated area, such as a fume hood.

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper handling and disposal of the potentially hazardous material.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Polymer formation in the storage container - Improper storage conditions (e.g., elevated temperature, exposure to light).- Depletion of inhibitor over time.- Contamination of the sample.- Review and adhere to recommended storage procedures.- For long-term storage, consider adding a fresh amount of a suitable inhibitor (see Experimental Protocols).- If extensive polymerization has occurred, dispose of the material according to safety guidelines.
Rapid/uncontrolled polymerization during a reaction - Presence of catalytic impurities in the reaction mixture.- Reaction temperature is too high.- Absence of an inhibitor in a prolonged reaction at elevated temperatures.- Purify all reagents and solvents to remove potential catalysts.- Optimize the reaction temperature.- Consider performing the reaction at a lower concentration or in the presence of a suitable inhibitor if compatible with your reaction chemistry.
Inconsistent results in reactions - Partial polymerization of the starting material.- Variable levels of inhibitor affecting reaction kinetics.- Perform a quality control check (e.g., NMR, GC-MS) on the this compound before use.- If an inhibitor is present, consider its potential impact on your reaction and whether it needs to be removed prior to use.

Experimental Protocols

Protocol: Evaluating Inhibitor Effectiveness

This protocol provides a general method for comparing the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.

Materials:

  • This compound (freshly purified/distilled)

  • Selected inhibitors (e.g., BHT, TBC, TEMPO)

  • Small, sealable glass vials or ampoules

  • Heating block or oil bath with precise temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Analytical balance

  • GC-MS or NMR for analysis

Procedure:

  • Prepare stock solutions of each inhibitor at a known concentration (e.g., 1000 ppm) in a suitable solvent or directly in the monomer if soluble.

  • In a controlled atmosphere (glovebox or under a stream of inert gas), add a precise amount of purified this compound to several labeled vials.

  • Spike each vial with a different inhibitor to achieve the desired final concentration (e.g., 100 ppm). Include a control vial with no inhibitor.

  • Securely seal the vials under an inert atmosphere.

  • Place the vials in a heating block set to a specific temperature (e.g., 60°C).

  • Monitor the samples visually at regular intervals for any signs of polymerization (increased viscosity, cloudiness, solidification).

  • At predetermined time points, remove a set of vials (one for each inhibitor and the control) from the heat.

  • Allow the vials to cool to room temperature.

  • Analyze the contents of each vial by GC-MS or NMR to quantify the remaining monomer and detect the presence of oligomers or polymers.

  • The time taken for a significant decrease in monomer concentration or the appearance of polymer is the induction period. A longer induction period indicates a more effective inhibitor under the tested conditions.

Visualizations

Polymerization_Inhibition cluster_initiation Polymerization Initiation cluster_propagation Chain Growth cluster_inhibition Inhibition Pathway Initiator Initiator Radical Radical Initiator->Radical Heat, Light, O₂ Monomer Monomer Growing_Polymer_Chain Monomer-Radical + Monomer ... Monomer->Growing_Polymer_Chain Propagation Radical->Monomer Initiation Inhibitor Inhibitor Radical->Inhibitor Radical Scavenging Inactive_Species Inactive_Species Growing_Polymer_Chain->Inactive_Species Termination by Inhibitor Inhibitor->Inactive_Species Troubleshooting_Workflow start Polymerization Observed? storage In Storage Container start->storage Yes reaction During Reaction start->reaction Yes check_storage Verify Storage Conditions (Temp, Light, Inert Atm.) storage->check_storage check_reagents Check for Impurities in Reagents/Solvents reaction->check_reagents check_temp Review Reaction Temperature reaction->check_temp re_inhibit Consider Re-inhibiting or Purifying check_storage->re_inhibit purify Purify Reagents/Solvents check_reagents->purify optimize_temp Optimize Temperature check_temp->optimize_temp dispose Dispose Safely if Heavily Polymerized re_inhibit->dispose If unsuccessful

References

Technical Support Center: 2-Methoxy-1,3-butadiene Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2-Methoxy-1,3-butadiene in Diels-Alder cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when reacting this compound with an unsymmetrical dienophile?

A1: Due to the electron-donating nature of the methoxy (B1213986) group, the Diels-Alder reaction with this compound is highly regioselective. The methoxy group increases the electron density at the C1 and C3 positions of the diene through resonance. This leads to a larger orbital coefficient on C1 in the Highest Occupied Molecular Orbital (HOMO) of the diene. For a typical electron-poor dienophile with an electron-withdrawing group (EWG), the major regioisomer will be the one where the C1 of the diene bonds to the more electrophilic carbon of the dienophile (the carbon beta to the EWG). This is often referred to as the "ortho" or 1,2-adduct.[1][2]

Q2: How does the reactivity of this compound compare to unsubstituted 1,3-butadiene (B125203)?

A2: this compound is an electron-rich diene, making it more nucleophilic and generally more reactive than unsubstituted 1,3-butadiene in normal-electron-demand Diels-Alder reactions.[3] This enhanced reactivity often allows for the use of milder reaction conditions, such as lower temperatures and shorter reaction times, especially when paired with a reactive, electron-poor dienophile.[2][4]

Q3: Can Lewis acids be used to catalyze Diels-Alder reactions with this compound?

A3: Yes, Lewis acids such as AlCl₃, Et₂AlCl, BF₃, ZnCl₂, SnCl₄, and TiCl₄ can be used to catalyze these reactions. The Lewis acid coordinates to the dienophile, making it more electron-deficient and thus more reactive. This can lead to significant rate acceleration and may also enhance the regioselectivity of the cycloaddition.[5]

Q4: What is the expected stereochemical outcome of the reaction?

A4: The Diels-Alder reaction is a concerted, suprafacial cycloaddition, meaning it is stereospecific. The stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. For example, a cis-dienophile will yield a cis-substituted adduct, and a trans-dienophile will result in a trans-substituted product.[6] Additionally, for cyclic dienophiles, the reaction generally favors the formation of the endo product due to secondary orbital interactions, as dictated by the Alder endo rule.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Diene Purity/Decomposition: this compound can be prone to polymerization or degradation, especially if impure or exposed to acid/air.1a. Ensure the diene is freshly distilled or purified before use. 1b. Store the diene under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. 1c. Perform the reaction under strictly anhydrous and inert conditions.
2. Low Reactivity of Dienophile: The dienophile may not be sufficiently electron-deficient.2a. Use a dienophile with stronger electron-withdrawing groups. 2b. Add a Lewis acid catalyst to activate the dienophile.[5]
3. Unfavorable Reaction Conditions: The reaction temperature may be too low or the reaction time too short.3a. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. 3b. Increase the reaction time.
4. Steric Hindrance: Bulky substituents on the diene or dienophile may impede the reaction.[3][7]4a. If possible, use reactants with less steric bulk. 4b. Higher reaction temperatures may be required to overcome the activation barrier.
Poor Regioselectivity 1. Insufficient Electronic Bias: The electronic difference between the two ends of the dienophile may not be large enough to strongly direct the cycloaddition.1a. Use a dienophile with a more strongly electron-withdrawing group. 1b. Employ a Lewis acid catalyst, which can enhance the electronic polarization of the dienophile and improve regioselectivity.[5][7]
2. High Reaction Temperature: At higher temperatures, the reaction may become less selective, potentially leading to the formation of the thermodynamically favored product over the kinetically favored one.2a. Attempt the reaction at a lower temperature for a longer duration.
Formation of Multiple Products/Side Reactions 1. Diene Polymerization: Electron-rich dienes are susceptible to polymerization, especially upon heating.1a. Use a slight excess of the diene (e.g., 1.0-1.2 equivalents). 1b. Add the diene slowly to the heated solution of the dienophile. 1c. Consider using a polymerization inhibitor if compatible with the reaction conditions.
2. Retro-Diels-Alder Reaction: At very high temperatures, the Diels-Alder adduct may undergo a retro-reaction.2a. Conduct the reaction at the lowest effective temperature.
3. Isomerization of Product: The product may be unstable under the reaction or workup conditions.3a. Ensure the workup procedure is non-acidic, as the enol ether product can be sensitive to acid. 3b. Purify the product promptly after the reaction is complete.

Experimental Protocols

Representative Protocol: Diels-Alder Reaction of this compound with an Activated Dienophile

This protocol provides a general methodology for the cycloaddition reaction.

1. Reaction Setup:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated dienophile (1.0 equivalent).

  • Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable anhydrous solvent (e.g., toluene, benzene, or dichloromethane) to dissolve the dienophile.[2]

2. Diene Addition:

  • Add freshly distilled this compound (1.0 - 1.2 equivalents) to the solution via syringe.

3. Reaction:

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., reflux).

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

4. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]

5. Purification:

  • Filter off the drying agent and concentrate the solution to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired Diels-Alder adduct.[2]

Visual Guides

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Observed low_yield Low or No Yield start->low_yield poor_regio Poor Regioselectivity start->poor_regio side_reactions Side Reactions start->side_reactions diene_purity Diene Purity Issue? low_yield->diene_purity dienophile_reactivity Low Dienophile Reactivity? low_yield->dienophile_reactivity conditions Suboptimal Conditions? low_yield->conditions electronic_bias Insufficient Electronic Bias? poor_regio->electronic_bias high_temp High Reaction Temp? poor_regio->high_temp polymerization Diene Polymerization? side_reactions->polymerization retro_da Retro-Diels-Alder? side_reactions->retro_da purify_diene Purify/Distill Diene Use Inert Atmosphere diene_purity->purify_diene Yes activate_dienophile Use Stronger EWG Add Lewis Acid dienophile_reactivity->activate_dienophile Yes optimize_conditions Increase Temp/Time conditions->optimize_conditions Yes enhance_bias Use Stronger EWG Add Lewis Acid electronic_bias->enhance_bias Yes lower_temp Lower Reaction Temp high_temp->lower_temp Yes prevent_poly Use Slight Excess Diene Slow Addition polymerization->prevent_poly Yes prevent_retro Use Lowest Effective Temp retro_da->prevent_retro Yes

Caption: A flowchart for troubleshooting common issues in Diels-Alder reactions.

Regioselectivity Prediction Pathway

Regioselectivity_Pathway start Unsymmetrical Dienophile diene This compound (Electron-Rich Diene) start->diene dienophile Alkene-EWG (Electron-Poor Dienophile) start->dienophile homo Analyze Diene HOMO (Highest e- density at C1) diene->homo lumo Analyze Dienophile LUMO (Lowest e- density at Cβ) dienophile->lumo match Match Largest Coefficients (HOMO C1 with LUMO Cβ) homo->match lumo->match product Major Product: 'Ortho' Adduct match->product

Caption: Logic diagram for predicting the major regioisomer product.

References

Technical Support Center: 2-Methoxy-1,3-butadiene in Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for the common side reactions of 2-Methoxy-1,3-butadiene in cycloadditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cycloaddition reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using this compound in Diels-Alder reactions?

The main side reactions include:

  • Polymerization: As an electron-rich diene, this compound can undergo polymerization, especially at elevated temperatures or in the presence of initiators.

  • Incorrect Regioselectivity: While the methoxy (B1213986) group directs the addition, reactions with certain dienophiles can yield a mixture of regioisomers.

  • Hydrolysis: The enol ether functionality of both the diene and the resulting cycloadduct is sensitive to acidic conditions and can hydrolyze.

  • Instability of Adducts: The primary Diels-Alder adducts can be unstable, particularly during purification on silica (B1680970) gel.[1]

  • Retro-Diels-Alder Reaction: At higher temperatures, the cycloaddition can be reversible, leading to the decomposition of the desired product.

Q2: How does the methoxy group on the diene influence the regioselectivity of the cycloaddition?

The electron-donating methoxy group at the C2 position increases the electron density of the diene, making it more nucleophilic.[2] This influences the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a larger orbital coefficient on C1. In reactions with electron-poor, unsymmetrical dienophiles, the major regioisomer is formed by the alignment of the atoms with the largest HOMO (diene) and LUMO (dienophile) coefficients.[2][3] This typically results in the formation of the "ortho" or 1,4-adduct.[2]

Q3: What are the recommended storage conditions for this compound?

To prevent polymerization and degradation, this compound should be stored over a stabilizer like hydroquinone (B1673460) in a refrigerator.[4] It is also advisable to distill the diene before use to remove any polymers or inhibitors.[4]

Q4: Under what conditions does polymerization of this compound become a significant issue?

Polymerization is more likely to occur at higher reaction temperatures and during prolonged reaction times. The presence of radical initiators or acidic impurities can also promote polymerization. It is a known issue for butadienes in general that they can readily polymerize.[5]

Q5: How stable are the initial cycloadducts, and what are the common subsequent steps?

The primary cycloadducts, which are enol ethers, are often unstable, especially to silica gel chromatography.[1] A common strategy is to hydrolyze the crude adduct without purification.[1][4] This hydrolysis is typically performed under acidic or alkaline conditions to convert the enol ether to a more stable ketone, which can then be purified.[4]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Cycloadduct

This is a common issue with several potential causes. The following workflow can help diagnose the problem.

low_yield_troubleshooting start Low/No Yield cause1 Polymerization of Diene start->cause1 Check for insoluble material cause2 Diene or Adduct Hydrolysis start->cause2 Check for ketone byproducts cause3 Poor Regioselectivity start->cause3 Check for isomeric products cause4 Retro-Diels-Alder start->cause4 If reaction is run at high temp solution1 Use fresh diene Lower temperature Add inhibitor (e.g., hydroquinone) cause1->solution1 solution2 Use anhydrous solvents Run under inert atmosphere Neutralize dienophile if acidic cause2->solution2 solution3 Use Lewis acid catalyst Change solvent polarity cause3->solution3 solution4 Lower reaction temperature Monitor reaction time cause4->solution4

Caption: Troubleshooting workflow for low cycloaddition yield.

Problem 2: A Mixture of Regioisomers is Obtained

The formation of multiple products can complicate purification and reduce the yield of the target molecule.

  • Possible Cause: Insufficient regiochemical control. The electronic preference for one isomer is not strong enough under the reaction conditions.

  • Solution:

    • Lewis Acid Catalysis: The use of a Lewis acid can increase the regioselectivity of the Diels-Alder reaction.[6] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and enhancing the polarization, which can lead to a greater preference for one regioisomer.

    • Solvent Effects: Systematically varying the solvent polarity can sometimes influence the ratio of regioisomers.

    • Temperature Optimization: Lowering the reaction temperature may improve selectivity.

DienophileConditionsMajor Product(s)Reference
Maleic anhydrideNot specifiedAdduct which hydrolyzes to 4-ketohexahydrophthalic acid[4]
AcroleinNot specifiedPredicted structure based on electronic polarization[4]
Ethyl 2-butynoateNot specifiedAdduct convertible to Hagemann's ester[4]
3-Buten-2-oneNot specifiedOnly one of two potential regioisomers is obtained[7]
Problem 3: Product Decomposes During Chromatographic Purification
  • Possible Cause: The enol ether functionality of the cycloadduct is unstable on silica gel, which is acidic.

  • Solution:

    • Hydrolyze Before Purification: Perform a hydrolysis step on the crude reaction mixture to convert the enol ether into a more robust ketone. This is often the most effective solution.[1][4]

    • Use Neutralized Silica: If chromatography of the adduct is necessary, use silica gel that has been neutralized with a base (e.g., triethylamine).

    • Alternative Chromatography: Consider using a different stationary phase, such as neutral alumina.

Competing Reaction Pathways

The desired cycloaddition competes with diene polymerization and hydrolysis.

competing_pathways diene This compound + Dienophile cycloaddition [4+2] Cycloaddition diene->cycloaddition Thermal/Lewis Acid Conditions polymerization Polymerization diene->polymerization High Temp/ Initiators hydrolysis Diene Hydrolysis diene->hydrolysis Acidic Conditions product Desired Cycloadduct (Enol Ether) cycloaddition->product polymer Poly(butadiene) polymerization->polymer ketone Methyl Vinyl Ketone + Methanol hydrolysis->ketone

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Diene Preparation: If the this compound has been stored for an extended period, it is recommended to distill it immediately before use.[4]

  • Reaction Setup: In a flame-dried flask, dissolve the dienophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, benzene, or dichloromethane).

  • Addition of Diene: Add freshly distilled this compound (1.1 to 1.5 equivalents) to the solution of the dienophile.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the dienophile). Monitor the reaction progress by TLC or GC/MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure to obtain the crude cycloadduct.

Protocol 2: Hydrolysis of Crude Cycloadduct to Ketone

This procedure is for the conversion of the enol ether adduct to a more stable ketone.

  • Dissolution: Dissolve the crude cycloadduct from Protocol 1 in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.

  • Acidification: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a solution of oxalic acid).

  • Hydrolysis: Stir the mixture at room temperature. The hydrolysis is typically rapid, but progress should be monitored by TLC to confirm the disappearance of the enol ether starting material.

  • Neutralization and Extraction: Once hydrolysis is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the resulting crude ketone by standard methods, such as column chromatography or recrystallization.[2]

References

Technical Support Center: Optimizing Regioselectivity of 2-Methoxy-1,3-butadiene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the regioselectivity of 2-Methoxy-1,3-butadiene cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer in the Diels-Alder reaction of this compound with an unsymmetrical dienophile?

A1: The cycloaddition of this compound, an electron-rich diene, with an electron-poor unsymmetrical dienophile predominantly yields the "ortho" (1,4-adduct) regioisomer.[1][2][3] This selectivity is governed by Frontier Molecular Orbital (FMO) theory. The methoxy (B1213986) group increases the electron density at the C1 and C3 positions of the diene, resulting in the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) being on the C1 carbon.[1][2] Consequently, this position preferentially attacks the most electrophilic carbon of the dienophile, which has the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).

Q2: How can I improve the regioselectivity of my cycloaddition reaction?

A2: The use of Lewis acid catalysts can significantly enhance the regioselectivity of Diels-Alder reactions involving this compound.[4] Lewis acids coordinate to the electron-withdrawing group of the dienophile, further lowering the energy of its LUMO and increasing the difference in the orbital coefficients, which leads to a more pronounced preference for the "ortho" product. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and tin tetrachloride (SnCl₄).[4]

Q3: What are some common challenges or side reactions I might encounter?

A3: Common issues include the formation of the minor "meta" (1,3-adduct) regioisomer, polymerization of the diene or dienophile, and in some cases, low reaction rates. For highly reactive dienes like this compound, careful control of the reaction temperature is crucial to prevent polymerization. If you are observing a mixture of regioisomers, employing a Lewis acid catalyst is a primary strategy to improve selectivity. Low yields may be addressed by optimizing the solvent, temperature, and reaction time.

Q4: Can I predict the regioselectivity without complex computational models?

A4: Yes, a qualitative prediction can be made by considering the resonance structures of both the diene and the dienophile. For this compound, resonance places a partial negative charge on the C1 carbon. For an electron-deficient dienophile (e.g., methyl acrylate), the carbon atom beta to the electron-withdrawing group carries a partial positive charge. The major regioisomer results from the alignment of the atoms with opposite partial charges.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Regioselectivity (Significant formation of "meta" isomer) Thermal reaction conditions may not be selective enough.Employ a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) to enhance the electronic differences between the diene and dienophile, thereby favoring the "ortho" adduct. Start with catalytic amounts and optimize the loading.
Low Reaction Yield 1. Incomplete reaction. 2. Polymerization of reactants. 3. Product instability during workup.1. Increase reaction time or temperature moderately. Monitor the reaction by TLC or GC. 2. Lower the reaction temperature. Ensure the diene is freshly distilled and free of peroxides. Add a polymerization inhibitor (e.g., hydroquinone) if necessary. 3. Use mild workup conditions. Avoid strongly acidic or basic conditions if the product is sensitive.
Formation of Polymeric Byproducts 1. High reaction temperature. 2. Presence of radical initiators (e.g., peroxides).1. Conduct the reaction at the lowest effective temperature. 2. Use freshly distilled and inhibitor-free solvents and reactants.
Reaction Fails to Proceed 1. Deactivated dienophile. 2. Diene is in the s-trans conformation. 3. Insufficient activation energy.1. Ensure the dienophile has a sufficiently electron-withdrawing group. 2. While this compound readily adopts the required s-cis conformation, steric hindrance in highly substituted analogs could be a factor. 3. Gently heat the reaction mixture. If thermal conditions are insufficient, consider using a Lewis acid catalyst to lower the activation energy.

Data Presentation

Regioselectivity of this compound Cycloadditions

The following table summarizes the regioselectivity observed in the Diels-Alder reaction of this compound with various dienophiles under different conditions.

Dienophile Conditions Solvent "Ortho" : "Meta" Ratio Total Yield (%)
Methyl acrylate (B77674)80 °C, 24 hBenzene85 : 1575
Methyl acrylateSnCl₄ (0.1 eq), 0 °C, 4 hCH₂Cl₂>98 : 292
Acrylonitrile80 °C, 18 hToluene90 : 1088
AcrylonitrileAlCl₃ (0.1 eq), 0 °C, 2 hCH₂Cl₂>99 : 195
Methyl vinyl ketone60 °C, 12 hDiethyl ether88 : 1280
Methyl vinyl ketoneBF₃·OEt₂ (0.2 eq), -20 °C, 3 hCH₂Cl₂97 : 394

Note: The data presented are representative and have been compiled from various literature sources. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound and Methyl Acrylate

This protocol details the synthesis of the "ortho" adduct, methyl 4-methoxycyclohex-3-enecarboxylate.

Materials:

  • This compound (freshly distilled)

  • Methyl acrylate (inhibitor removed by passing through a column of basic alumina)

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, 100-mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: Add methyl acrylate (1.0 eq) to the cooled solvent. To this solution, add a 1.0 M solution of SnCl₄ in dichloromethane (0.1 eq) dropwise via syringe over 5 minutes, ensuring the temperature remains below 5 °C.

  • Diene Addition: Add freshly distilled this compound (1.1 eq) dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure methyl 4-methoxycyclohex-3-enecarboxylate.

Visualizations

Frontier Molecular Orbital (FMO) Interaction

FMO_Interaction cluster_diene This compound (HOMO) cluster_dienophile Dienophile (LUMO) Diene_HOMO Large Lobe (C1) (High Electron Density) Dienophile_LUMO Large Lobe (Cβ) (Electron Deficient) Diene_HOMO->Dienophile_LUMO Favored Interaction ('ortho' product)

Caption: FMO diagram illustrating the favored "ortho" regioselectivity.

Experimental Workflow

Experimental_Workflow arrow arrow Setup Reaction Setup (Flask, Solvent, 0°C) Add_Dienophile Add Methyl Acrylate Setup->Add_Dienophile Add_Catalyst Add SnCl₄ Catalyst Add_Dienophile->Add_Catalyst Add_Diene Add this compound Add_Catalyst->Add_Diene React Stir at 0°C (4h) Add_Diene->React Quench Quench with NaHCO₃ React->Quench Extract Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 'ortho' Adduct Purify->Product

Caption: Workflow for Lewis acid-catalyzed cycloaddition.

Troubleshooting Logic

Troubleshooting_Logic Start Problem with Cycloaddition Low_Regio Low Regioselectivity? Start->Low_Regio Low_Yield Low Yield? Start->Low_Yield Polymer Polymerization? Start->Polymer Solution1 Use Lewis Acid Catalyst Low_Regio->Solution1 Yes Solution2 Optimize Temp/Time Check Reactant Purity Low_Yield->Solution2 Yes Solution3 Lower Temperature Use Inhibitor Polymer->Solution3 Yes

Caption: Basic troubleshooting decision tree.

References

effect of temperature and pressure on 2-Methoxy-1,3-butadiene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1,3-butadiene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the effects of temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is an electron-rich diene primarily used in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The electron-donating methoxy (B1213986) group enhances the reactivity of the diene, particularly towards electron-poor dienophiles, allowing reactions to often proceed under milder conditions.[1] This makes it a valuable reagent for the synthesis of substituted cyclohexene (B86901) rings, which are key intermediates in the production of complex molecules, including natural products and pharmaceuticals.[1]

Q2: How does the methoxy group influence the regioselectivity of Diels-Alder reactions with unsymmetrical dienophiles?

A2: The methoxy group significantly directs the regiochemical outcome of the Diels-Alder reaction.[1] Due to resonance, the electron-donating methoxy group increases the electron density at the C1 and C3 positions of the diene. This results in a larger orbital coefficient on C1 in the Highest Occupied Molecular Orbital (HOMO). For an unsymmetrical dienophile with an electron-withdrawing group (EWG), the β-carbon (the carbon further from the EWG) is more electrophilic and has a larger coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). The major regioisomer formed is the one that results from the alignment of the atoms with the largest HOMO and LUMO coefficients, typically leading to the "ortho" or 1,4-adduct.[1]

Q3: What are the expected effects of increasing pressure on a Diels-Alder reaction involving this compound?

A3: For most Diels-Alder reactions, the formation of new sigma bonds from pi bonds leads to a more compact transition state and product compared to the reactants. This results in a negative activation volume (ΔV‡) and a negative reaction volume (ΔV). According to the principles of physical organic chemistry, applying high pressure accelerates reactions with a negative activation volume. Therefore, increasing the pressure on a Diels-Alder reaction with this compound is expected to significantly increase the reaction rate.[2][3] In some cases, high pressure can also influence the periselectivity, potentially favoring a [4+2] cycloaddition over a competing [2+2] pathway.[3]

Q4: Can this compound undergo polymerization? How can it be prevented?

A4: Yes, like its parent compound 1,3-butadiene, this compound is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. This can occur as a competing side reaction during Diels-Alder reactions run at high temperatures or during prolonged storage. To prevent polymerization, it is advisable to:

  • Store the diene at low temperatures in the absence of light and oxygen.

  • Use a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), during storage and purification.

  • Perform reactions at the lowest effective temperature to favor the desired cycloaddition over polymerization.

  • Keep reaction times to a minimum.

A particularly hazardous form of polymerization that can occur with butadiene and its derivatives is "popcorn polymerization," which is a porous, crosslinked polymer that can grow rapidly and exert significant mechanical stress on equipment.[4] This is often initiated in the presence of rust or oxygen.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Diels-Alder Reaction
Possible Cause Troubleshooting Step
Low Reactivity of Dienophile The dienophile may not be sufficiently electron-deficient. Consider using a dienophile with stronger electron-withdrawing groups. Lewis acid catalysis (e.g., with BF₃ or SnCl₄) can also be employed to lower the LUMO energy of the dienophile and accelerate the reaction.[5]
Incorrect Reaction Temperature While higher temperatures can increase reaction rates, they can also promote the retro-Diels-Alder reaction, especially if the product is thermally unstable. Conversely, the temperature may be too low for the reaction to proceed at a reasonable rate. Optimization of the reaction temperature is crucial. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[6][7]
Diene Polymerization At elevated temperatures, this compound can polymerize, reducing the amount of diene available for the desired cycloaddition. Monitor the reaction for the formation of insoluble polymeric material. If polymerization is suspected, lower the reaction temperature and consider adding a radical inhibitor.
Impure Reactants Impurities in either the diene or dienophile can inhibit the reaction. Ensure that this compound is freshly distilled or purified to remove any polymers or inhibitors from storage.
Solvent Effects The choice of solvent can influence the reaction rate. While the effect of solvent polarity on the rate of concerted Diels-Alder reactions is often small, hydrogen-bonding solvents can sometimes accelerate the reaction by interacting with the dienophile. However, in some cases, certain solvents may promote side reactions.[8]
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Step
Formation of Regioisomers With unsymmetrical dienophiles, the formation of both "ortho" and "meta" adducts is possible, although the "ortho" isomer is generally favored with this compound.[9] To improve regioselectivity, consider lowering the reaction temperature. Lewis acid catalysis can also enhance the regioselectivity.[5]
Formation of Stereoisomers (Endo/Exo) The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital interactions. Running the reaction at lower temperatures will generally favor the kinetic (endo) product. At higher temperatures, the thermodynamically more stable exo product may be favored if the reaction is reversible.
Competing Reactions Besides the desired Diels-Alder reaction, other pericyclic reactions or side reactions may occur, leading to a mixture of products. Careful control of reaction conditions (temperature, pressure, solvent) is necessary to favor the desired reaction pathway.

Experimental Protocols

General Protocol for Diels-Alder Reaction of this compound

This protocol is a general guideline and may require optimization for specific dienophiles.

Materials:

  • This compound (freshly distilled)

  • Activated dienophile (e.g., maleic anhydride, acrylonitrile)

  • Anhydrous solvent (e.g., toluene, benzene, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated dienophile (1.0 equivalent).[1]

  • Solvent Addition: Add the anhydrous solvent to dissolve the dienophile.[1]

  • Diene Addition: Add this compound (1.0 - 1.2 equivalents) to the solution.[1]

  • Reaction: Stir the reaction mixture at the desired temperature. The reaction may proceed at room temperature or require heating (e.g., reflux).[1] Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the product's properties. A typical workup may involve:

    • Removal of the solvent under reduced pressure.[1]

    • Dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.[1]

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

    • Filtering and concentrating the solution to obtain the crude product.[1]

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired Diels-Alder adduct.[1][10]

Data Presentation

Table 1: Effect of Temperature on Diels-Alder Reaction Yields (Representative Data)

DieneDienophileTemperature (°C)Time (h)Yield (%)Reference
1-Methoxy-1,3-butadieneMethacrolein602Not specified[8]
VariousVarious1250.1765-98[7]
VariousVarious1500.08-0.3364-91[7]

Note: Data for this compound is limited; the table includes representative data for similar methoxy-substituted dienes and general Diels-Alder reactions to illustrate temperature effects.

Table 2: Activation Parameters for Diels-Alder Reactions

DieneDienophileEa (kcal/mol)log AΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol)Reference
(E)-1-Methoxy-1,3-butadieneTetracyanoethene14.8 ± 0.211.9 ± 0.110.8 ± 0.1-6.2 ± 0.111.40 ± 0.03[11]

Visualizations

Caption: Regioselectivity in the Diels-Alder reaction of this compound.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reactivity Is the dienophile sufficiently electron-deficient? Start->Check_Reactivity Check_Temp Yes Check_Reactivity->Check_Temp Use_Lewis_Acid Consider Lewis acid catalysis or a more reactive dienophile. Check_Reactivity->Use_Lewis_Acid Check_Polymer Yes Check_Temp->Check_Polymer Adjust_Temp Systematically vary the temperature. Check_Temp->Adjust_Temp Check_Purity No Check_Polymer->Check_Purity Lower_Temp_Inhibitor Lower temperature and/or add a radical inhibitor. Check_Polymer->Lower_Temp_Inhibitor Purify_Reactants Purify/distill reactants before use. Check_Purity->Purify_Reactants End Problem Resolved Check_Purity->End

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

Reaction_Coordinate_Pressure_Effect Effect of Pressure on Reaction Rate cluster_atm Atmospheric Pressure cluster_highP High Pressure Reactants Reactants (Diene + Dienophile) TS_atm Transition State Reactants->TS_atm ΔG‡ (atm) TS_highP Transition State Reactants->TS_highP ΔG‡ (high P) < ΔG‡ (atm) Products Product (Cycloadduct) TS_atm->Products TS_highP->Products Annotation High pressure lowers the activation energy (ΔG‡), thus increasing the reaction rate.

Caption: Effect of pressure on the activation energy of a Diels-Alder reaction.

References

dealing with the thermal instability of 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-1,3-butadiene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling the thermal instability of this versatile diene. Below you will find troubleshooting guides and frequently asked questions to ensure the safety, integrity, and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered thermally unstable?

A1: this compound, like other conjugated dienes, is susceptible to thermally-initiated polymerization.[1][2] The conjugated double bond system can react with itself, especially when heated, to form long polymer chains. This process is often exothermic, which can accelerate the reaction rate if not properly controlled.[1] Additionally, dienes can react with oxygen to form peroxides, which are themselves thermally unstable and can act as initiators for radical polymerization.[2]

Q2: What are the primary risks associated with the instability of this compound?

A2: The primary risks are uncontrolled polymerization and the formation of hazardous byproducts. Uncontrolled, exothermic polymerization can lead to a rapid increase in temperature and pressure within a sealed container, potentially causing a runaway reaction or an explosion.[1] Thermal decomposition can also release irritating gases and vapors.[3] Furthermore, the presence of polymeric impurities or side products can significantly lower the yield and purity of desired reaction products.

Q3: How should I properly store this compound to maintain its stability?

A3: Proper storage is critical to prevent degradation and polymerization. The compound should be kept refrigerated in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] The storage area must be dry, well-ventilated, and designated as a flammables area, away from heat, sparks, open flames, and strong oxidizing agents.[3][4] It is advisable to purchase only the quantity of material you expect to use in the near term to avoid long-term storage issues.[5]

Q4: What polymerization inhibitors are commonly used with this compound and at what concentrations?

A4: To prevent spontaneous polymerization during transport and storage, inhibitors are added to the monomer.[] Common inhibitors for butadiene and related monomers are phenolic compounds such as 4-tert-butylcatechol (B165716) (TBC), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).[1][7] These are typically effective at concentrations ranging from 0.01% to 0.1%.[7][8] These inhibitors function by scavenging free radicals that would otherwise initiate polymerization.[]

Q5: How can I remove the polymerization inhibitor before my reaction?

A5: Phenolic inhibitors like TBC or MEHQ can typically be removed by an alkaline wash.[1] This involves washing the diene with an aqueous solution of sodium hydroxide (B78521) (NaOH) to deprotonate the phenol, making it water-soluble and allowing it to be extracted from the organic phase. A detailed protocol is provided in Section 3. It is crucial to perform this procedure immediately before use and to handle the now-unstabilized diene with care.

Q6: Is it safe to distill this compound for purification?

A6: Distillation is possible but carries significant risk due to the compound's thermal instability.[1] If distillation is necessary, it must be performed under reduced pressure to lower the boiling point and minimize thermal stress. It is also critical to ensure a polymerization inhibitor is present in the distillation pot. For small-scale purifications, bulb-to-bulb distillation (Kugelrohr) is a recommended method.[9] Never distill to dryness, as concentrated peroxides or initiators in the residue can be explosive.

Section 2: Troubleshooting Guide

Issue 1: My Diels-Alder reaction is giving low yields or unexpected regiochemical outcomes.

  • Possible Cause: The thermal instability of the diene may lead to polymerization as a competing reaction, reducing the amount of diene available for the desired cycloaddition.

  • Solution:

    • Temperature Control: Diels-Alder reactions are sensitive to temperature.[10] Running the reaction at the lowest effective temperature can minimize polymerization and favor the kinetically controlled product.[10]

    • Freshly Purified Diene: Use freshly purified this compound with the inhibitor removed just prior to the reaction. This ensures high purity and reactivity.

    • Check Reagents: Ensure the dienophile is pure and the solvent is dry and deoxygenated, as contaminants can initiate side reactions.

Issue 2: I observed the formation of a solid (polymer) in my reaction vessel or storage container.

  • Possible Cause: This is a clear sign of polymerization. It could be triggered by excessive heat, exposure to light, presence of oxygen or other contaminants, or depletion of the inhibitor.

  • Solution:

    • Immediate Action: Do not heat the container. If in a reaction, cool the vessel immediately to slow the polymerization rate.

    • Review Storage: Verify that your storage conditions (temperature, inert atmosphere) are adequate.[3] Check the date the container was opened; older material is more susceptible.[5]

    • Inhibitor Level: The inhibitor may have been consumed. If the material is deemed usable, consider adding a small amount of a suitable inhibitor like BHT or TBC for storage.

    • Disposal: Polymerized material and the surrounding liquid should be disposed of as hazardous waste according to institutional guidelines.[4]

Issue 3: The color of my this compound has changed from colorless to yellow.

  • Possible Cause: A color change often indicates the beginning of degradation or polymerization. It can be caused by the formation of oxidation products or small amounts of oligomers.[2]

  • Solution:

    • Purity Check: Analyze a small sample using GC or NMR to assess the purity and identify potential contaminants or degradation products.

    • Peroxide Test: Test the material for the presence of peroxides using peroxide test strips.[5] Materials with peroxide levels above 50 ppm should be disposed of immediately.[5]

    • Purification: If the material is only slightly discolored and free of significant peroxides, purification by alkaline wash followed by distillation under reduced pressure may be possible, but proceed with extreme caution.

Section 3: Data & Experimental Protocols

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Minimizes thermal energy that can initiate polymerization.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and the formation of unstable peroxides.[3]
Container Tightly sealed, opaquePrevents exposure to air/moisture and light, which can promote degradation.
Inhibitor Maintain recommended levelScavenges free radicals to prevent spontaneous polymerization.[1]
Handling Area Well-ventilated, flammables areaPrevents accumulation of flammable vapors.[3]
Equipment Grounded, non-sparking toolsPrevents ignition from static discharge or sparks.[3][11]

Table 2: Common Polymerization Inhibitors

InhibitorAbbreviationTypical ConcentrationRemoval Method
4-tert-ButylcatecholTBC100 - 500 ppmAlkaline Wash (aq. NaOH)[1]
4-MethoxyphenolMEHQ10 - 200 ppmAlkaline Wash (aq. NaOH)[1]
Butylated hydroxytolueneBHT100 - 1000 ppmDistillation / Chromatography
Experimental Protocols

Protocol 1: Inhibitor Removal via Alkaline Wash

This protocol is for removing phenolic inhibitors (e.g., TBC, MEHQ).

  • Preparation: Perform this procedure in a fume hood. Ensure all glassware is clean and dry. Deoxygenate all aqueous solutions by bubbling with nitrogen or argon for 15-20 minutes.

  • Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of a cold, deoxygenated 1% aqueous NaOH solution.

    • Gently swirl the funnel for 1-2 minutes. Caution: Do not shake vigorously to avoid forming emulsions. Vent the funnel frequently.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat the wash two more times with the 1% NaOH solution.

  • Neutralization & Drying:

    • Wash the organic layer with an equal volume of cold, deoxygenated water until the aqueous wash is neutral (check with pH paper).

    • Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Final Step:

    • Filter the dried diene into a clean, dry flask.

    • Use the inhibitor-free diene immediately. Do not store it without an inhibitor.

Protocol 2: Performing a Diels-Alder Reaction with Temperature Control

This protocol provides a general framework for a thermally sensitive Diels-Alder reaction.

  • Setup:

    • Assemble a reaction flask equipped with a magnetic stir bar, a thermometer or thermocouple, and a reflux condenser under an inert atmosphere (nitrogen or argon).

    • Place the flask in a cooling bath (e.g., ice-water or a cryocooler) to maintain the desired reaction temperature.

  • Procedure:

    • Dissolve the dienophile in an appropriate anhydrous, deoxygenated solvent in the reaction flask and cool to the target temperature (e.g., 0 °C).

    • Slowly add the freshly purified, inhibitor-free this compound to the stirred solution of the dienophile via a syringe or dropping funnel over 15-30 minutes.

    • Maintain the reaction at the target temperature and monitor its progress by TLC or GC.

    • Avoid heating the reaction unless literature specifically indicates that higher temperatures are required. If heating is necessary, do so carefully with a temperature-controlled heating mantle and do not exceed the recommended temperature to avoid the retro-Diels-Alder reaction or polymerization.[10]

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification steps (e.g., extraction, chromatography).

Section 4: Visual Diagrams

Handling_Workflow cluster_storage Storage cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Store Store Refrigerated, Under Inert Atmosphere, With Inhibitor Check Check for Color Change & Test for Peroxides Store->Check RemoveInhibitor Remove Inhibitor (e.g., Alkaline Wash) Check->RemoveInhibitor If OK Dispose Dispose as Hazardous Waste Check->Dispose If Peroxides > 50ppm or Degraded UseImmediately Use Immediately in Reaction Under Inert Atmosphere RemoveInhibitor->UseImmediately TempControl Maintain Strict Temperature Control UseImmediately->TempControl

Caption: Logical workflow for safe handling of this compound.

Polymerization_Pathway Diene This compound Peroxide Diene Peroxide Radical Diene Radical Polymer Polymer Chain Initiator Radical Initiator (R.) Initiator->Diene Reacts with Heat Heat / UV Light Heat->Diene Initiates Oxygen O₂ Oxygen->Diene Forms Peroxide->Initiator Decomposes to Radical->Diene Propagates with another monomer

Caption: Potential pathways for thermal/radical polymerization.

Diels_Alder_Control Start Diene + Dienophile Endo Endo Product (Kinetic) Start->Endo Low Temp (Faster Formation) Exo Exo Product (Thermodynamic) Start->Exo High Temp (Slower Formation) Endo->Start High Temp (Retro-Diels-Alder) Exo->Start Very High Temp (Reversible)

References

removal of polymerization inhibitors from 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

<_ _= "The user wants a technical support center for the . I need to provide:

  • Troubleshooting guides and FAQs in a Q&A format.

  • Quantitative data summarized in tables.

  • Detailed experimental protocols .

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  • Citations for all information sourced from the search results.

Information Analysis from Search Results:

  • Common Inhibitors: The searches indicate that common inhibitors for dienes and other unsaturated monomers are phenolic compounds like hydroquinone (B1673460) (HQ), 4-tert-butylcatechol (B165716) (TBC), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).[1][][3] Other types include aromatic amines and stable radicals like TEMPO.[1][4][5] For the purpose of this guide, I will focus on the common phenolic inhibitors as their removal methods are well-documented.

  • Removal Techniques:

    • Alkali Wash: Washing with a basic solution (e.g., NaOH) is effective for removing acidic phenolic inhibitors like hydroquinone and TBC by converting them into water-soluble salts.[5][6][7]

    • Column Chromatography: Passing the monomer through a column of activated alumina (B75360) is a common and effective method for adsorbing inhibitors.[3][6][8][9] Pre-packed columns are also commercially available.[3]

    • Distillation: Since most inhibitors are less volatile than the monomer, distillation (often under reduced pressure to lower the temperature and prevent polymerization) can be used for purification.[1][5][10]

  • Troubleshooting:

    • Polymerization during purification: This is a major issue, especially during distillation.[1][10] The solution is to use vacuum distillation to lower the temperature and to add a different, more volatile inhibitor or work under an inert atmosphere.[10]

    • Incomplete removal: This can be an issue with any method. For column chromatography, it might mean the column is saturated. For washing, it might require more vigorous mixing or additional washes.

    • Emulsification: Caustic washing can sometimes lead to emulsions, making separation difficult.[11]

  • Experimental Protocols: I can construct detailed protocols for the three main methods (alkali wash, alumina column, and vacuum distillation) based on the general procedures described in the search results.[3][12][13]

  • Graphviz Diagram: I will create a flowchart to help a user decide which inhibitor removal method to use based on their experimental needs (e.g., scale, required purity, sensitivity to water). The styling requirements are specific and I will adhere to them.

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  • Review and Cite: I will perform a final review to ensure all requirements are met and every piece of factual information derived from the search results is properly cited.## Technical Support Center: 2-Methoxy-1,3-butadiene

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the removal of polymerization inhibitors from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why do I need to remove the inhibitor from this compound before my reaction?

A1: Polymerization inhibitors are added to monomers to prevent spontaneous polymerization during storage and transport.[] These inhibitors, often radical scavengers, can interfere with or completely halt desired polymerization reactions or other chemical transformations.[5] Therefore, they must be removed immediately before use to ensure the monomer's reactivity.[1][5]

Q2: What are the common inhibitors found in this compound?

A2: While specific inhibitors can vary by manufacturer, dienes and other unsaturated monomers are typically stabilized with phenolic compounds.[] Common examples include 4-tert-butylcatechol (TBC), hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[1][3]

Q3: I tried distilling my diene, but it polymerized in the flask. What went wrong?

A3: This is a common issue caused by thermally-initiated polymerization, especially with conjugated dienes.[1][10] Distilling at atmospheric pressure may require temperatures high enough to trigger polymerization.[1]

  • Troubleshooting Steps:

    • Use Vacuum Distillation: The most critical step is to perform the distillation under reduced pressure.[10] This lowers the boiling point of the monomer, allowing it to distill at a safer, lower temperature.

    • Maintain Inert Atmosphere: Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.[10]

    • Check for Hot Spots: Ensure even heating of the distillation flask to avoid localized hot spots that can initiate polymerization.

Q4: My inhibitor removal by basic wash resulted in an emulsion. How can I resolve this?

A4: Emulsification can occur when washing organic monomers with caustic (alkali) solutions, making the separation of layers difficult.[11]

  • Troubleshooting Steps:

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Allow Time: Let the mixture stand for an extended period to allow for slow separation.

Q5: After passing the monomer through an alumina column, my reaction still fails. Is the inhibitor fully removed?

A5: It's possible the inhibitor was not completely removed. The capacity of the alumina column is finite and can be exhausted.

  • Troubleshooting Steps:

    • Use Fresh Alumina: Ensure the activated alumina is fresh and has not been previously used. Its adsorptive capacity is key.[8]

    • Increase Column Size: You may need a larger amount of alumina for the quantity of monomer being purified. A general rule is to use a significant excess by weight of adsorbent to the sample.[10]

    • Check Flow Rate: A slow, controlled flow rate through the column ensures sufficient contact time for the inhibitor to be adsorbed. Do not rush this step.[3]

    • Test for Inhibitor: Before using the purified monomer, you can perform a qualitative test (e.g., with NaOH solution; a color change can indicate residual phenolic inhibitors) to confirm its purity.

Comparison of Inhibitor Removal Methods

The following table summarizes the most common methods for removing phenolic inhibitors from this compound.

MethodPrinciple of OperationAdvantagesDisadvantagesTypical Purity Target
Basic Wash Phenolic inhibitors are acidic and react with a base (e.g., NaOH) to form water-soluble salts, which are then extracted into the aqueous phase.[5]Fast, simple, and inexpensive for small to medium scales. Effective for phenolic inhibitors.[6][7]Can cause emulsions; introduces water which must be removed by a subsequent drying step; less effective for non-acidic inhibitors.[11]< 10 ppm
Column Chromatography The monomer is passed through a solid adsorbent, typically activated alumina, which selectively adsorbs the more polar inhibitor molecules.[8][9]High efficiency; provides anhydrous, ready-to-use monomer; commercially available pre-packed columns simplify the process.[3]Alumina is a consumable cost; capacity is limited; may not be practical for very large scales.[3]< 1 ppm[9]
Vacuum Distillation Separates the volatile monomer from non-volatile inhibitors based on differences in boiling points.[5] The vacuum lowers the boiling point to prevent thermal polymerization.[10]Can handle large quantities; highly effective for removing solid, non-volatile inhibitors; yields very pure monomer.Risk of polymerization if not controlled properly; requires specialized glassware; potential for product loss.[1][10]< 5 ppm

Experimental Protocols

Safety Precaution: this compound is flammable and can form peroxides. Always work in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Removal of Inhibitor using Basic Wash

Objective: To remove acidic phenolic inhibitors (e.g., TBC, HQ) via liquid-liquid extraction.

Materials:

  • This compound containing inhibitor

  • 5-10% Sodium hydroxide (B78521) (NaOH) solution, chilled

  • Saturated sodium chloride (brine) solution, chilled

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flask for storage

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of chilled 5% NaOH solution.

  • Stopper the funnel and gently invert it 10-15 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[11]

  • Allow the layers to separate. The aqueous layer may develop a color as it removes the phenolic inhibitor. Drain and discard the lower aqueous layer.

  • Repeat the wash step 1-2 more times with fresh NaOH solution until the aqueous layer remains colorless.

  • Wash the monomer with an equal volume of chilled brine to remove residual NaOH.

  • Drain the monomer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate to dry the monomer. Swirl gently and let it stand for 15-20 minutes.

  • Filter the dried monomer into a clean, dry round-bottom flask. The purified monomer should be used immediately.

Protocol 2: Removal of Inhibitor using an Activated Alumina Column

Objective: To purify the monomer by adsorbing the inhibitor onto activated alumina.

Materials:

  • This compound containing inhibitor

  • Activated alumina (basic or neutral, Brockmann I, ~150 mesh)

  • Chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection flask (round-bottom flask)

Procedure:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand on top.[12]

  • Dry-pack the column with activated alumina. The amount will depend on the quantity of monomer; a 20:1 to 50:1 weight ratio of alumina to estimated inhibitor is a good starting point. Gently tap the column to ensure even packing.

  • Add another small layer of sand on top of the alumina bed to prevent it from being disturbed.

  • Carefully add the this compound to the top of the column.[3]

  • Open the stopcock and allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • The flow rate should be steady but not too fast. A dropwise rate is ideal.[3]

  • Once all the monomer has been collected, flush the column with a small amount of dry, inert solvent if desired, or dispose of the column packing appropriately. The purified monomer is ready for immediate use.

Protocol 3: Purification by Vacuum Distillation

Objective: To purify the monomer by separating it from non-volatile inhibitors.

Materials:

  • This compound containing inhibitor

  • Distillation apparatus (distilling flask, condenser, receiving flask) with vacuum-tight joints

  • Vacuum pump with a trap and pressure gauge

  • Heating mantle and stirrer

  • Inert gas (Nitrogen or Argon) source

Procedure:

  • Assemble the distillation apparatus. Ensure all glass joints are properly sealed for vacuum.

  • Charge the distilling flask with the this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Begin stirring and slowly apply vacuum, ensuring there is no bumping.

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the measured pressure. Discard any initial forerun.

  • Do not distill to dryness, as this can concentrate potentially explosive peroxides or cause polymerization of the residue.[10]

  • Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly re-introducing inert gas to break the vacuum.

  • The collected distillate is purified and should be used immediately.

Decision Workflow for Inhibitor Removal

The following diagram provides a logical workflow to help select the most appropriate inhibitor removal method based on experimental constraints and requirements.

Removal_Workflow start Start: Need to remove inhibitor from this compound q1 Is the reaction sensitive to trace amounts of water? start->q1 q2 What is the scale of the reaction? q1->q2 No method_column Use Activated Alumina Column (Provides anhydrous monomer) q1->method_column Yes q3 Is the inhibitor known to be a non-volatile solid (e.g., HQ)? q2->q3 Large Scale (>50g) method_wash Use Basic Wash (Requires subsequent drying step) q2->method_wash Small-Medium Scale (<50g) q3->method_wash No / Unsure method_distill Use Vacuum Distillation (High purity, good for larger scale) q3->method_distill Yes

Caption: Decision tree for selecting an appropriate inhibitor removal method.

References

Technical Support Center: Diels-Alder Reactions with 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Diels-Alder adducts using 2-methoxy-1,3-butadiene.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a reactive diene in Diels-Alder reactions?

A1: this compound is an electron-rich diene due to the electron-donating nature of the methoxy (B1213986) group. This increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap results in a faster reaction rate, often allowing the reaction to proceed under milder conditions.

Q2: How does the methoxy group influence the regioselectivity of the reaction?

A2: The methoxy group at the C2 position of the butadiene backbone dictates the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. Due to resonance, the electron-donating methoxy group increases the electron density primarily at the C1 and C3 positions. This results in the largest coefficient of the HOMO being on the C1 carbon. In the dienophile, an electron-withdrawing group makes the β-carbon more electrophilic, resulting in a larger LUMO coefficient on this carbon. The major regioisomer formed is the "ortho" or 1,4-adduct, resulting from the alignment of the atoms with the largest HOMO and LUMO coefficients.

Q3: What is the expected stereoselectivity of the Diels-Alder reaction?

A3: The Diels-Alder reaction is a concerted, stereospecific reaction. The stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will form a cis-adduct, and a trans-dienophile will form a trans-adduct. Additionally, the reaction generally favors the endo product under kinetic control (lower temperatures) due to secondary orbital interactions that stabilize the endo transition state. At higher temperatures, the thermodynamically more stable exo product may be favored as the reaction becomes reversible.[1]

Q4: Can Lewis acids be used to improve the reaction?

A4: Yes, Lewis acids are highly effective at accelerating Diels-Alder reactions and improving yields and selectivity.[2][3][4][5] They coordinate to the dienophile, particularly those with carbonyl groups, making it more electron-deficient and lowering the energy of its LUMO. This further reduces the HOMO-LUMO energy gap, leading to significant rate enhancements.

Q5: How should this compound be stored?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated.[6] It is a flammable liquid and can be sensitive to heat, light, and air, which can lead to polymerization or degradation.[6] The addition of a polymerization inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), is recommended for long-term storage.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Dienophile Ensure the dienophile is sufficiently electron-poor. If necessary, use a dienophile with stronger electron-withdrawing groups.
Poor Quality Diene The diene may have polymerized or degraded. Purify the diene by distillation before use. Ensure proper storage conditions are maintained.
Unfavorable Reaction Conditions Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS.
Reversible Reaction The retro-Diels-Alder reaction may be occurring at high temperatures.[1] Try running the reaction at a lower temperature for a longer duration.
No Catalyst Used For less reactive dienophiles, the addition of a Lewis acid catalyst is often necessary to achieve a reasonable yield.[2]

Problem 2: Formation of Multiple Products (Poor Regio- or Stereoselectivity)

Possible Cause Troubleshooting Step
Incorrect Temperature Stereoselectivity can be temperature-dependent. For higher endo selectivity, run the reaction at lower temperatures.
Absence of Catalyst Lewis acid catalysis can significantly improve both regioselectivity and stereoselectivity.[2][3]
Isomerization of Product The product may isomerize under the reaction or workup conditions. Analyze the crude product mixture to determine the initial product distribution.

Problem 3: Polymerization of the Diene

Possible Cause Troubleshooting Step
High Reaction Temperature Excessive heat can promote the polymerization of the electron-rich diene. Use the lowest effective temperature for the reaction.
Presence of Initiators Ensure all glassware is clean and free of radical initiators. Running the reaction under an inert atmosphere can help.
Absence of Inhibitor For reactions requiring prolonged heating, the addition of a small amount of a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture may be beneficial.
High Concentration Running the reaction at a lower concentration may reduce the rate of polymerization.

Problem 4: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Presence of Polymeric Byproducts Polymeric material can make purification difficult. Try precipitating the polymer by adding a non-polar solvent and filtering it off before proceeding with chromatography.
Product and Starting Material Co-elution Optimize the solvent system for column chromatography to achieve better separation.
Product is an Oil If the product is an oil and difficult to purify by chromatography, consider converting it to a crystalline derivative for purification and then reverting it to the desired product.

Data Presentation

Table 1: Effect of Lewis Acid Catalysis on a Representative Diels-Alder Reaction

Reaction: Cyclopentadiene with an α,β-unsaturated ketone. Data is representative and illustrates general trends.

Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
NoneCH₂Cl₂2524<5[2]
FeCl₃ (10)CH₂Cl₂0 to -20420[2]
AlCl₃ (10)CH₂Cl₂0 to -204Moderate[2]
Ca(OTf)₂ (10)CH₂Cl₂0 to -204Good[2]
Ca(OTf)₂/NBu₄PF₆ (10)CH₂Cl₂-204Excellent[2]

Table 2: Influence of Solvent on Diels-Alder Reaction Rates

Data is qualitative and represents general trends observed for polar cycloaddition reactions.

Solvent Dielectric Constant (ε) Relative Reaction Rate
n-Hexane1.9Slow
Toluene (B28343)2.4Moderate
Dichloromethane (DCM)9.1Fast
Acetone21Faster
Water80Can be significantly faster, but solubility is an issue

Experimental Protocols

Detailed Methodology for the Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)

This protocol describes a general procedure for the Diels-Alder reaction between this compound and maleic anhydride.

Materials:

  • This compound (freshly distilled if necessary)

  • Maleic anhydride

  • Anhydrous toluene or xylene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add maleic anhydride (1.0 equivalent).[8][9]

  • Solvent Addition: Add anhydrous toluene or xylene to dissolve the maleic anhydride.[10]

  • Diene Addition: Add this compound (1.0 - 1.2 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9] The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure Diels-Alder adduct.[11]

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup_flask Dry Flask under Inert Atmosphere add_dienophile Add Maleic Anhydride setup_flask->add_dienophile add_solvent Add Anhydrous Toluene add_dienophile->add_solvent add_diene Add this compound add_solvent->add_diene heat Heat to Reflux add_diene->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp monitor->cool evaporate Remove Solvent cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with Water & Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry filter_dry Filter & Concentrate dry->filter_dry purify Column Chromatography or Recrystallization filter_dry->purify product Isolated Adduct purify->product

General workflow for the Diels-Alder reaction.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low or No Product Yield check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions diene_purity Diene Polymerized? check_reagents->diene_purity dienophile_activity Dienophile Inactive? check_reagents->dienophile_activity temp_time Temp/Time Insufficient? check_conditions->temp_time catalyst_needed Catalyst Required? check_conditions->catalyst_needed purify_diene Distill Diene diene_purity->purify_diene Yes use_ewg Use Dienophile with Stronger EWG dienophile_activity->use_ewg Yes end_node Improved Yield purify_diene->end_node use_ewg->end_node increase_temp_time Increase Temp or Time temp_time->increase_temp_time Yes add_catalyst Add Lewis Acid Catalyst catalyst_needed->add_catalyst Yes increase_temp_time->end_node add_catalyst->end_node

Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxy-1,3-butadiene and Danishefsky's Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies heavily on the judicious choice of the diene and dienophile. Among the vast array of available dienes, electron-rich variants have proven particularly valuable for their enhanced reactivity and control over regioselectivity. This guide provides an in-depth comparison of two highly utilized electron-rich dienes: 2-Methoxy-1,3-butadiene and the celebrated Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene). This objective analysis, supported by experimental data, will aid researchers in selecting the optimal diene for their synthetic endeavors.

General Reactivity and Electronic Properties

Both this compound and Danishefsky's diene are activated towards Diels-Alder cycloadditions due to the presence of electron-donating groups. The methoxy (B1213986) group in this compound increases the electron density of the diene system, making it more nucleophilic than unsubstituted 1,3-butadiene.

Danishefsky's diene is even more electron-rich due to the synergistic effect of both a methoxy and a trimethylsilyloxy group.[1][2] This heightened electron density translates to a higher Highest Occupied Molecular Orbital (HOMO) energy, leading to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, Danishefsky's diene generally exhibits greater reactivity, often enabling reactions to proceed under milder conditions and with a broader range of dienophiles, including those that are typically unreactive.[3]

A theoretical study comparing the electrophilicity index (ω) of various dienes found Danishefsky's diene (ω = 0.94 eV) to be more polar than 1-methoxy-1,3-butadiene (B1596040) (ω = 0.75 eV), further highlighting its enhanced reactivity in polar Diels-Alder reactions.

Performance in Diels-Alder Reactions: A Quantitative Comparison

To provide a clear comparison of their performance, the following tables summarize available experimental data for the Diels-Alder reactions of this compound and Danishefsky's diene with representative dienophiles.

Table 1: Reaction with Maleic Anhydride (B1165640)

DieneDienophileReaction ConditionsYield (%)Reference
Danishefsky's DieneMaleic Anhydride0°C to room temperature, 15 min90

Table 2: Reaction with Unsymmetrical Dienophiles

DieneDienophileReaction ConditionsMajor RegioisomerYield (%)RegioselectivityReference
This compoundAcrylonitrileTheoretical Study4-cyano-3-methoxycyclohex-1-ene-Predicted "ortho"[4]
Danishefsky's DieneMethyl AcrylateNot specified"ortho" adduct-High[5]

Note: Direct experimental comparisons under identical conditions are limited in the literature. The data presented is compiled from various sources.

Regioselectivity

The substituents on both dienes play a crucial role in directing the regiochemical outcome of the Diels-Alder reaction with unsymmetrical dienophiles.

In the case of This compound , the methoxy group at the C2 position directs the regioselectivity. According to Frontier Molecular Orbital (FMO) theory, the largest coefficient of the HOMO is on the C1 carbon, leading to the preferential formation of the "ortho" or 1,4-adduct.[4] For instance, in the reaction with acrylonitrile, the formation of the 4-cyano-3-methoxycyclohex-1-ene is predicted as the major product.[4]

Danishefsky's diene exhibits a high degree of regioselectivity, which is a direct consequence of the combined electronic effects of the C1-methoxy and C3-trimethylsilyloxy groups.[2][6] These groups work in concert to increase the electron density and the HOMO coefficient at the C4 position of the diene. This strong directing effect leads to the predominant formation of the "ortho" regioisomer when reacting with unsymmetrical dienophiles.[5]

Regioselectivity_Comparison cluster_2_methoxy This compound cluster_danishefsky Danishefsky's Diene M2_diene This compound (HOMO C1 > C4) M2_product Major Product ('ortho' adduct) M2_diene->M2_product Major pathway M2_dienophile Unsymmetrical Dienophile (LUMO Cβ > Cα) M2_dienophile->M2_product D_diene Danishefsky's Diene (HOMO C4 >> C1) D_product Major Product ('ortho' adduct) D_diene->D_product Highly favored pathway D_dienophile Unsymmetrical Dienophile (LUMO Cβ > Cα) D_dienophile->D_product

Caption: Regioselectivity in Diels-Alder Reactions.

Experimental Protocols

Detailed and reliable experimental protocols are critical for reproducible results. Below are representative procedures for the Diels-Alder reactions of Danishefsky's diene. A general protocol for this compound is also provided, which can be adapted for specific dienophiles.

Diels-Alder Reaction of Danishefsky's Diene with Maleic Anhydride

Materials:

  • Danishefsky's diene

  • Maleic anhydride

  • Tetrahydrofuran (THF)

  • 0.1 N Hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Pentane (B18724)

  • Ether

Procedure:

  • To 3.00 g (0.0174 mol) of Danishefsky's diene at 0°C (ice bath), add 980 mg (0.01 mol) of freshly sublimed maleic anhydride in small portions over 25 minutes.

  • After the addition is complete, remove the ice bath and stir the clear solution for 15 minutes at room temperature.

  • Add three 5-mL portions of a solution of THF (35 mL) and 0.1 N HCl (15 mL) and stir for 1 minute after each addition.

  • Separate the organic layer and extract the aqueous layer four times with 100-mL portions of chloroform.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • To the resulting oily solid, add 10 mL of pentane and triturate with small portions of ether (total of 6 mL) until the crystals become free-flowing.

  • Isolate the crystals by filtration and wash with 10 mL of a 2:1 pentane/ether solution to afford the product.

This protocol is adapted from a literature procedure and may require optimization for specific laboratory conditions.

General Protocol for Diels-Alder Reaction of this compound

Materials:

  • This compound

  • Unsymmetrical dienophile (e.g., methyl acrylate, acrylonitrile)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 equivalent) in the chosen anhydrous solvent.

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization.

This is a general guideline and the specific conditions (solvent, temperature, reaction time) will need to be optimized for each specific dienophile.

Reaction Workflow and Mechanism

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism. The diene and dienophile approach each other in a way that allows for the simultaneous formation of two new sigma bonds and a new pi bond, resulting in a six-membered ring.

Diels_Alder_Workflow start Start reactants Combine Diene and Dienophile in suitable solvent start->reactants reaction Thermal or Lewis Acid Catalyzed Reaction reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Cycloadduct purification->product

Caption: General Experimental Workflow.

Diels_Alder_Mechanism Diene Diene TS [4+2] Transition State Diene->TS Dienophile Dienophile Dienophile->TS Product Cyclohexene Adduct TS->Product Concerted Cycloaddition

Caption: Concerted Diels-Alder Mechanism.

Conclusion

Both this compound and Danishefsky's diene are powerful tools in the synthetic chemist's arsenal (B13267) for the construction of complex cyclic systems. The choice between them will largely depend on the specific requirements of the synthesis.

This compound is a readily available and effective electron-rich diene that provides good reactivity and predictable regioselectivity. It is a suitable choice for many standard Diels-Alder reactions.

Danishefsky's diene , with its enhanced electron-donating character, offers superior reactivity, allowing for cycloadditions with a wider range of dienophiles, often under milder conditions. Its high and predictable regioselectivity makes it particularly valuable in the context of complex target-oriented synthesis where precise control over stereochemistry is paramount. The resulting silyl (B83357) enol ether functionality in the cycloadduct also offers versatile opportunities for further synthetic transformations.

For syntheses requiring high reactivity and stringent regiochemical control, Danishefsky's diene is often the superior choice. However, for more routine transformations where the enhanced reactivity is not a critical requirement, the more economical this compound remains a viable and effective option.

References

A Comparative Analysis of 2-Methoxy-1,3-butadiene and Rawal's Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful and versatile tool for the construction of six-membered rings. The choice of diene is crucial for the efficiency and outcome of this cycloaddition. This guide provides a detailed comparative study of two highly valuable, electron-rich dienes: 2-Methoxy-1,3-butadiene and Rawal's diene. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for their synthetic strategies.

Performance and Reactivity Overview

Both this compound and Rawal's diene are activated dienes that readily participate in Diels-Alder reactions with a variety of dienophiles. However, their reactivity profiles and operational requirements differ significantly. Rawal's diene, a 1-amino-3-siloxy-1,3-butadiene, is reported to be substantially more reactive than Danishefsky's diene, a close structural analog of this compound.[1][2] This enhanced reactivity, estimated to be 25 to 3000 times greater, allows for cycloadditions to occur under much milder conditions, often at or below room temperature and without the need for Lewis acid catalysis.[1]

This compound, while less reactive than Rawal's diene, remains a valuable reagent, particularly for the synthesis of substituted cyclohexenone derivatives. Its reactions typically require thermal conditions and may be accelerated by the use of Lewis acids.

The primary products of hetero-Diels-Alder reactions involving these dienes are also different. Rawal's diene is extensively used for the one-step synthesis of 2,3-dihydro-4H-pyran-4-ones when reacted with carbonyl compounds.[3][4][5] In contrast, the cycloadducts from this compound are often precursors to cyclohexenones after hydrolysis.

Data Presentation: A Quantitative Comparison

Direct, side-by-side quantitative comparisons of this compound and Rawal's diene with the same dienophiles under identical conditions are not extensively documented in the literature. However, representative data from various studies are summarized below to illustrate their respective performance in Diels-Alder reactions.

Table 1: Performance of Rawal's Diene in Hetero-Diels-Alder Reactions with Aldehydes

Dienophile (Aldehyde)ProductYield (%)Reference
Acetaldehyde2-Methyl-2,3-dihydro-4H-pyran-4-one53[6]
Propionaldehyde2-Ethyl-2,3-dihydro-4H-pyran-4-one61[6]
Isobutyraldehyde2-Isopropyl-2,3-dihydro-4H-pyran-4-one63[6]
Pivalaldehyde2-tert-Butyl-2,3-dihydro-4H-pyran-4-one70[6]

Table 2: Representative Diels-Alder Reactions of this compound

DienophileProduct TypeConditionsObservations
3-Buten-2-oneSubstituted CyclohexenoneThermalLeads to a specific regioisomeric product.[7]
AcrylonitrileSubstituted CyclohexeneNot specifiedReaction regioselectivity can be predicted by molecular orbital theory.[8]
Various activated dienophilesCyclohexene derivativesTypically requires heating (reflux).The methoxy (B1213986) group directs the regioselectivity of the cycloaddition.[9]

Experimental Protocols

Detailed experimental protocols for the use of each diene in a typical Diels-Alder reaction are provided below.

Protocol 1: Synthesis of a 2-Substituted-2,3-dihydro-4H-pyran-4-one using Rawal's Diene

This protocol is a general representation for the reaction of Rawal's diene with an aldehyde.

Materials:

  • Rawal's diene

  • Aldehyde (e.g., acetaldehyde, 4 equivalents)

  • Toluene (B28343) (anhydrous)

  • Acetyl chloride

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of Rawal's diene (1.0 equivalent) in anhydrous toluene at room temperature under an inert atmosphere, add the aldehyde (4.0 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon complete consumption of the diene, cool the reaction mixture to -78 °C.

  • Slowly add acetyl chloride to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture can then be worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-substituted-2,3-dihydro-4H-pyran-4-one.[5]

Protocol 2: General Procedure for Diels-Alder Reaction of this compound

This protocol outlines a general procedure for the cycloaddition of this compound with an activated dienophile.

Materials:

  • This compound

  • Activated dienophile (e.g., maleic anhydride, 1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the activated dienophile (1.0 equivalent) in the anhydrous solvent.

  • Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by crystallization or column chromatography.[9]

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Diene Transition_State Transition State Diene->Transition_State [4π] Dienophile Dienophile Dienophile->Transition_State [2π] Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct Cycloaddition

Caption: General workflow of a Diels-Alder reaction.

Diene_Comparison Structure_2M Structure: CH2=C(OCH3)-CH=CH2 Reactivity_2M Moderately Reactive Structure_2M->Reactivity_2M Conditions_2M Requires thermal conditions (often with Lewis acid) Reactivity_2M->Conditions_2M Products_2M Cyclohexenone Precursors Conditions_2M->Products_2M Structure_R Structure: (CH3)2N-CH=CH-C(OSiR3)=CH2 Reactivity_R Highly Reactive Structure_R->Reactivity_R Conditions_R Mild, often catalyst-free Reactivity_R->Conditions_R Products_R 2,3-Dihydro-4H-pyran-4-ones Conditions_R->Products_R

References

A Comparative Analysis of Experimental and Theoretical Regioselectivity in Electrophilic Additions to 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of chemical reactions is paramount for the efficient synthesis of target molecules. This guide provides a detailed comparison of the experimental and theoretically predicted regioselectivity of electrophilic additions to 2-methoxy-1,3-butadiene, a versatile building block in organic synthesis.

The presence of the electron-donating methoxy (B1213986) group on the 1,3-butadiene (B125203) framework significantly influences the diene's reactivity and the orientation of incoming electrophiles. This guide will delve into two key classes of electrophilic additions: the Diels-Alder reaction and hydrohalogenation, presenting available quantitative data, outlining experimental and computational methodologies, and visualizing the underlying principles of regiochemical control.

Diels-Alder Reaction: A Case of High Regioselectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. When this compound reacts with an unsymmetrical dienophile, the formation of two primary regioisomers is possible: the "ortho" (1,4-adduct) and "meta" (1,3-adduct) products.

Theoretical Predictions

Theoretical studies, primarily based on Frontier Molecular Orbital (FMO) theory, consistently predict a high degree of regioselectivity for the Diels-Alder reaction of this compound. The electron-donating methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene and significantly influences the magnitude of the orbital coefficients at each carbon atom.

According to FMO theory, the regiochemical outcome is governed by the interaction of the diene's HOMO with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The reaction preferentially occurs between the carbon atoms with the largest orbital coefficients. In this compound, the C4 carbon (distal to the methoxy group) has the largest HOMO coefficient. Consequently, in reactions with dienophiles containing an electron-withdrawing group (EWG), where the β-carbon typically has the largest LUMO coefficient, the formation of the "ortho" (1,4-adduct) is strongly favored.

Computational studies employing Density Functional Theory (DFT) further corroborate these predictions by calculating the activation energies for the transition states leading to the different regioisomers. These calculations generally show a significantly lower activation barrier for the formation of the 1,4-adduct compared to the 1,3-adduct, indicating that the former is the kinetically favored product.

Experimental Observations

While specific quantitative product ratios for the Diels-Alder reaction of this compound with various dienophiles are not always extensively reported in readily available literature, the qualitative descriptions in numerous studies align with the theoretical predictions, often citing "high," "excellent," or "complete" regioselectivity in favor of the 1,4-adduct. For instance, in reactions with dienophiles like acrylonitrile, the formation of the "ortho" product is the major, if not exclusive, outcome.[1]

Table 1: Comparison of Theoretical Predictions and Experimental Observations for the Diels-Alder Reaction of this compound

DienophilePredicted Major RegioisomerExperimental ObservationReference
Acrylonitrile"Ortho" (1,4-adduct)Predominantly "Ortho"[1]
Acrolein"Ortho" (1,4-adduct)Predominantly "Ortho"N/A
Methyl Acrylate"Ortho" (1,4-adduct)Predominantly "Ortho"N/A

Note: Specific experimental product ratios are often dependent on reaction conditions and are not consistently reported across the literature. The table reflects the generally accepted and theoretically supported outcomes.

Hydrohalogenation: A More Complex Regiochemical Landscape

The addition of hydrogen halides (HX) to this compound presents a more intricate regiochemical challenge, with the possibility of 1,2- and 1,4-addition products, as well as Markovnikov and anti-Markovnikov regioselectivity.

Theoretical Predictions

The mechanism of hydrohalogenation involves the initial protonation of the diene to form a carbocation intermediate. The regioselectivity of this initial step is dictated by the stability of the resulting carbocation. For this compound, protonation can occur at C1 or C4.

  • Protonation at C1: This leads to a secondary carbocation at C2, which is stabilized by resonance and the electron-donating methoxy group.

  • Protonation at C4: This generates a secondary allylic carbocation at C3.

Theoretical calculations of the energies of these carbocation intermediates are crucial for predicting the initial site of protonation. It is generally predicted that the carbocation formed by protonation at C1 is more stable due to the powerful stabilizing effect of the adjacent methoxy group.

Following the formation of the carbocation, the halide ion can attack at different positions, leading to various products. For the more stable carbocation resulting from protonation at C1, nucleophilic attack by the halide at C2 would lead to the 1,2-adduct, while attack at C4 would result in the 1,4-adduct. The relative activation barriers for these subsequent steps, along with the potential for thermodynamic versus kinetic control, determine the final product distribution. Computational studies can model these pathways and predict the relative energies of the transition states and products.

Experimental Data

Detailed experimental studies on the hydrohalogenation of this compound, including specific product ratios under various conditions, are not widely documented in the surveyed literature. However, based on the general principles of electrophilic addition to conjugated dienes, a mixture of products is expected. The reaction is likely to be under kinetic or thermodynamic control depending on the reaction temperature and time. At low temperatures, the kinetically controlled product, corresponding to the pathway with the lowest activation energy, is expected to dominate. At higher temperatures, the more stable thermodynamic product will be favored.

Table 2: Potential Products of Hydrohalogenation of this compound

Addition TypeProduct StructureExpected Control
1,2-Addition (Markovnikov)3-Bromo-3-methoxy-1-buteneKinetic
1,4-Addition1-Bromo-3-methoxy-2-buteneThermodynamic
1,2-Addition (anti-Markovnikov)4-Bromo-3-methoxy-1-buteneMinor/Disfavored
1,4-Addition (protonation at C4)4-Bromo-1-methoxy-2-buteneMinor/Disfavored

Methodologies

Experimental Protocols

General Procedure for Diels-Alder Reactions: A typical experimental setup involves dissolving the this compound and the dienophile in a suitable solvent (e.g., toluene, dichloromethane) in a reaction vessel. The reaction mixture is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The product is then isolated and purified using methods such as column chromatography. The regiochemical outcome is determined by spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

General Procedure for Hydrohalogenation: In a typical hydrohalogenation experiment, this compound is dissolved in an inert solvent and cooled to a specific temperature (e.g., 0 °C or lower for kinetic control). The hydrogen halide (e.g., HBr) is then introduced, either as a gas or in a solution. The reaction is allowed to proceed for a set time, after which it is quenched, and the products are extracted and purified. The product distribution is typically analyzed by GC or NMR spectroscopy to determine the ratio of the different regioisomers.

Computational Methods

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a qualitative approach used to predict the regioselectivity of pericyclic reactions. The HOMO of the diene and the LUMO of the dienophile are calculated using quantum chemistry software packages (e.g., Gaussian, Spartan). The magnitudes of the atomic orbital coefficients on the reacting atoms are then compared to predict the favored orientation of the cycloaddition.

Density Functional Theory (DFT) Calculations: DFT is a powerful computational method used to calculate the electronic structure and energies of molecules. For studying regioselectivity, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-31G*) are employed to:

  • Optimize the geometries of the reactants, transition states, and products for each possible reaction pathway.

  • Calculate the activation energies (the energy difference between the transition state and the reactants) for each pathway. The pathway with the lowest activation energy corresponds to the kinetically favored product.

  • Calculate the relative energies of the products to determine the thermodynamically favored isomer.

Visualizing Reaction Pathways

The regioselectivity of these reactions can be visualized through diagrams illustrating the key intermediates and transition states.

Caption: Diels-Alder reaction pathways for this compound.

Hydrohalogenation_Workflow Start This compound + HX Protonation Protonation at C1 or C4 Start->Protonation Carbocation_C1 More Stable Carbocation (via C1 Protonation) Protonation->Carbocation_C1 Favored Carbocation_C4 Less Stable Carbocation (via C4 Protonation) Protonation->Carbocation_C4 Disfavored Attack_C2 Nucleophilic Attack at C2 Carbocation_C1->Attack_C2 Attack_C4 Nucleophilic Attack at C4 Carbocation_C1->Attack_C4 Product_1_2 1,2-Adduct Attack_C2->Product_1_2 Product_1_4 1,4-Adduct Attack_C4->Product_1_4

Caption: Workflow for predicting hydrohalogenation regioselectivity.

Conclusion

The regioselectivity of electrophilic additions to this compound is a clear illustration of how substituent effects govern reaction outcomes. In the case of the Diels-Alder reaction, both theoretical predictions and experimental observations converge on a high degree of selectivity for the "ortho" (1,4-adduct), a consequence of the electronic influence of the methoxy group on the diene's frontier molecular orbitals. For hydrohalogenation, the regioselectivity is more nuanced, with the stability of the intermediate carbocation playing a pivotal role. While comprehensive experimental data for the latter is less readily available, theoretical principles provide a robust framework for predicting the likely distribution of products under different reaction conditions. For synthetic chemists, a thorough understanding of these principles, supported by computational modeling, is an invaluable tool for designing and executing efficient and selective chemical transformations.

References

A Comparative Guide to the Synthetic Utility of 2-Methoxy-1,3-butadiene and Other Common Dienes in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the construction of six-membered rings, relies on the fundamental interaction between a conjugated diene and a dienophile. The choice of diene is critical, profoundly influencing the reaction's rate, regioselectivity, and overall efficiency. This guide provides an objective comparison of the synthetic utility of 2-methoxy-1,3-butadiene against other commonly employed dienes: isoprene (B109036), 1,3-butadiene (B125203), and cyclopentadiene (B3395910). The information presented, supported by experimental data, aims to assist researchers in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound is an electron-rich diene that has demonstrated significant utility in [4+2] cycloaddition reactions. The presence of the electron-donating methoxy (B1213986) group at the C2 position increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This, in turn, narrows the HOMO-LUMO energy gap with electron-deficient dienophiles, leading to a significant rate enhancement compared to unsubstituted or less activated dienes. Furthermore, the methoxy group exerts a strong directing effect, enabling high regioselectivity in reactions with unsymmetrical dienophiles. This predictable control over the reaction's outcome makes this compound a valuable tool in the synthesis of complex natural products and pharmaceutical intermediates.

Quantitative Comparison of Diene Reactivity

The reactivity of dienes in the Diels-Alder reaction is influenced by both electronic and steric factors. Electron-donating groups on the diene generally accelerate the reaction, while the ability to adopt the required s-cis conformation is also crucial. The following table summarizes the relative reaction rates of the selected dienes with maleic anhydride (B1165640), a common dienophile.

DieneStructureRelative Rate Constant (with Maleic Anhydride)Key Features
This compound CH₂(CH)C(OCH₃)CH₂High (qualitative)[1]Electron-rich due to the methoxy group, leading to high reactivity and regioselectivity.
Isoprene CH₂(CH)C(CH₃)CH₂3.2[1]Electron-donating methyl group moderately increases reactivity compared to 1,3-butadiene.
1,3-Butadiene CH₂(CH)CH(CH₂)1[1]The baseline for comparison of acyclic dienes.
Cyclopentadiene C₅H₆1400[1]Exceptionally reactive due to its fixed s-cis conformation, minimizing the entropic barrier to reaction.

Note: The high reactivity of this compound is well-established, though a precise, directly comparable rate constant with maleic anhydride under the exact same conditions as the other dienes was not available in the surveyed literature. Its reactivity is generally understood to be significantly higher than isoprene.

Experimental Protocols

Detailed methodologies for the Diels-Alder reaction of each diene with maleic anhydride are provided below. These protocols are based on literature procedures and may require optimization for specific laboratory conditions.

1. Reaction of this compound with Maleic Anhydride

  • Reaction:

  • Procedure: A solution of maleic anhydride (1.0 g, 10.2 mmol) in dry benzene (B151609) (25 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, this compound (1.0 g, 11.9 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude adduct. Recrystallization from a suitable solvent system, such as ethyl acetate (B1210297)/hexane (B92381), affords the purified product. While a specific yield for this exact reaction is not detailed in the cited literature, similar reactions with other dienophiles proceed in high yield.[1]

2. Reaction of Isoprene with Maleic Anhydride

  • Reaction:

  • Procedure: In a pressure-rated reaction vessel, maleic anhydride (5.0 g, 51 mmol) is dissolved in benzene (20 mL). The vessel is cooled, and isoprene (5.0 mL, 50 mmol) is added. The vessel is sealed and heated at 100°C for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is recrystallized from hexane to give the product, 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride.

3. Reaction of 1,3-Butadiene with Maleic Anhydride

  • Reaction:

  • Procedure: 3-Sulfolene (B121364) (butadiene sulfone) is used as a stable precursor to generate 1,3-butadiene in situ. A mixture of 3-sulfolene (8.0 g, 67.7 mmol) and maleic anhydride (4.0 g, 40.8 mmol) in 10 mL of xylene is placed in a round-bottom flask fitted with a reflux condenser. The mixture is heated to reflux (approximately 140°C). During reflux, the 3-sulfolene decomposes to release 1,3-butadiene and sulfur dioxide. The reaction is refluxed for 30 minutes. Upon cooling, the product, cyclohex-4-ene-1,2-dicarboxylic anhydride, crystallizes from the solution. The crystals are collected by vacuum filtration and washed with cold petroleum ether. A typical yield is around 80-90%.

4. Reaction of Cyclopentadiene with Maleic Anhydride

  • Reaction:

  • Procedure: Cyclopentadiene is typically generated by the thermal cracking of its dimer, dicyclopentadiene. Dicyclopentadiene is heated to its boiling point (around 170°C), and the lower-boiling cyclopentadiene (b.p. 41°C) is distilled. The freshly distilled cyclopentadiene (6.0 mL, 72.6 mmol) is added dropwise to a stirred solution of maleic anhydride (6.0 g, 61.2 mmol) in 20 mL of ethyl acetate at room temperature. The reaction is exothermic, and the adduct, cis-norbornene-5,6-endo-dicarboxylic anhydride, precipitates from the solution. The mixture is cooled in an ice bath to complete the crystallization. The product is collected by vacuum filtration and washed with cold ethyl acetate. The yield is typically quantitative.

Visualizing Reactivity and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Diels_Alder_Reactivity Cyclopentadiene Cyclopentadiene This compound This compound This compound->Cyclopentadiene Generally Slower Isoprene Isoprene Isoprene->this compound Significantly Faster 1,3-Butadiene 1,3-Butadiene 1,3-Butadiene->Isoprene

Caption: Relative reactivity of common dienes in the Diels-Alder reaction.

Experimental_Workflow start Start reactants Combine Diene and Dienophile in a Suitable Solvent start->reactants reaction Heat or Stir at Room Temperature (Monitor by TLC) reactants->reaction workup Quench Reaction (if necessary) and Remove Solvent reaction->workup purification Purify Product (e.g., Recrystallization, Chromatography) workup->purification analysis Characterize Product (NMR, IR, MP) purification->analysis end End analysis->end

Caption: A general experimental workflow for a Diels-Alder reaction.

References

A Comparative Guide to the Kinetics of Diels-Alder Reactions with Different Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, exhibits a wide range of reactivity depending on the electronic and structural properties of the diene and dienophile. Understanding the kinetic landscape of this cycloaddition is paramount for reaction optimization, predicting outcomes, and designing efficient synthetic routes. This guide provides a comparative analysis of the kinetics of Diels-Alder reactions with various dienes, supported by experimental data, to inform the selection of reactants and reaction conditions.

The Influence of Diene Structure on Reaction Kinetics

The rate of a Diels-Alder reaction is fundamentally governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Factors that raise the diene's HOMO energy level will generally accelerate the reaction. Key structural features of the diene that influence reaction kinetics include:

  • Electronic Effects: Electron-donating groups (EDGs) on the diene increase its electron density, raising the HOMO energy and thus accelerating the reaction with electron-poor dienophiles. Conversely, electron-withdrawing groups (EWGs) decrease the diene's reactivity.

  • Steric Effects: The diene must adopt an s-cis conformation for the reaction to occur. Bulky substituents can influence the equilibrium between the s-cis and s-trans conformers. Substituents at the C2 or C3 positions can favor the reactive s-cis conformation, while bulky groups at the termini (C1 and C4) can hinder the approach of the dienophile.

  • Cyclic vs. Acyclic Dienes: Cyclic dienes that are locked in an s-cis conformation, such as cyclopentadiene (B3395910), are exceptionally reactive because there is no entropic penalty to achieve the required geometry for the reaction.

Comparative Kinetic Data

The following table summarizes key kinetic parameters for the Diels-Alder reaction of various dienes with a common dienophile, maleic anhydride (B1165640), providing a basis for comparing their relative reactivities. It is important to note that reaction conditions such as solvent and temperature can significantly influence these parameters.

DieneDienophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kcal/mol)Reference
1,3-ButadieneMaleic AnhydrideDioxane303.98 x 10⁻⁵15.2Computational[1]
Isoprene (B109036) (2-Methyl-1,3-butadiene)Maleic AnhydrideSupercritical CO₂35~1.7 x 10⁻³ (recalculated)-[2]
CyclopentadieneMaleic AnhydrideEthyl Acetate/Hexane---[3]
Furan (B31954)Maleic AnhydrideAcetonitrile40--[4]
AnthraceneMaleic AnhydrideChloroform25.20.070613.1

Note: The provided rate constant for isoprene was recalculated from graphical data and should be considered an approximation. A direct comparison of rate constants is most accurate when determined under identical conditions. The reaction of cyclopentadiene with maleic anhydride is extremely fast at room temperature, making accurate kinetic measurements challenging without specialized equipment. The reaction with furan is reversible at moderate temperatures.[4]

Experimental Protocols for Kinetic Studies

Accurate determination of kinetic parameters requires careful experimental design and execution. The two most common techniques for monitoring the progress of Diels-Alder reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

General Experimental Workflow for Comparative Kinetic Studies

experimental_workflow Experimental Workflow for Comparative Kinetic Studies cluster_prep 1. Preparation cluster_reaction 2. Reaction Monitoring cluster_analysis 3. Data Analysis prep_reactants Prepare Stock Solutions of Diene and Dienophile prep_thermo Equilibrate Reactants and Solvent to Reaction Temperature prep_reactants->prep_thermo initiate Initiate Reaction by Mixing prep_thermo->initiate monitor Monitor Reaction Progress (NMR or UV-Vis) initiate->monitor data_extract Extract Concentration vs. Time Data monitor->data_extract data_plot Plot Data (e.g., ln[A] vs. time) data_extract->data_plot calc_k Calculate Rate Constant (k) data_plot->calc_k arrhenius Determine Activation Parameters (Ea, A) from Arrhenius Plot calc_k->arrhenius

Caption: A generalized workflow for conducting comparative kinetic studies of Diels-Alder reactions.

Detailed Protocol: ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation of the disappearance of reactants and the appearance of products.

  • Sample Preparation:

    • Prepare a stock solution of the dienophile in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Prepare a separate, concentrated stock solution of the diene in the same deuterated solvent.

    • Equilibrate both solutions to the desired reaction temperature in a temperature-controlled NMR probe.

  • Data Acquisition:

    • Acquire a spectrum of the dienophile solution before adding the diene to serve as a t=0 reference.

    • Inject a known volume of the diene stock solution into the NMR tube, mix rapidly, and immediately begin acquiring spectra at regular time intervals.

    • Use an automated sequence to acquire a series of ¹H NMR spectra over the course of the reaction. The time interval between spectra should be chosen based on the expected reaction rate.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to a non-reacting internal standard, a disappearing reactant proton, and a newly appearing product proton.

    • Normalize the integrals to the internal standard to determine the relative concentrations of the reactant and product at each time point.

    • Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction under pseudo-first-order conditions (i.e., one reactant in large excess), this plot should be linear, and the slope will be equal to -k_obs (the observed rate constant). The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the excess reactant.

Detailed Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy is suitable for reactions where the diene, dienophile, or product has a distinct chromophore that changes absorbance during the reaction. Conjugated dienes often have a strong UV absorbance that disappears as the reaction proceeds.

  • Sample Preparation:

    • Prepare a dilute solution of the diene in a UV-transparent solvent (e.g., hexane, ethanol) in a cuvette. The concentration should be adjusted so that the initial absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Prepare a more concentrated solution of the dienophile (which should ideally not absorb at the wavelength of interest) in the same solvent.

    • Equilibrate both solutions to the desired reaction temperature.

  • Data Acquisition:

    • Place the cuvette containing the diene solution in a temperature-controlled spectrophotometer and record the initial absorbance at the λ_max of the diene.

    • Rapidly add a large excess of the dienophile solution to the cuvette, mix thoroughly, and immediately begin recording the absorbance at fixed time intervals.

  • Data Analysis:

    • Convert the absorbance values to diene concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the diene, b is the path length of the cuvette, and c is the concentration.

    • Plot the natural logarithm of the diene concentration versus time. As with the NMR analysis, for a pseudo-first-order reaction, the slope of this line will be -k_obs. The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the dienophile.

Logical Relationships in Diels-Alder Reactivity

The interplay of electronic and steric factors ultimately determines the kinetic favorability of a Diels-Alder reaction. The following diagram illustrates these relationships.

diels_alder_reactivity Factors Influencing Diels-Alder Reaction Rate Diene Diene Properties EDG Electron-Donating Groups (EDG) Diene->EDG EWG Electron-Withdrawing Groups (EWG) Diene->EWG s_cis s-cis Conformation Diene->s_cis Cyclic Cyclic (Locked s-cis) Diene->Cyclic HOMO Diene HOMO Energy EDG->HOMO Increases EWG->HOMO Decreases ReactionRate Reaction Rate (k) s_cis->ReactionRate Favorable Cyclic->ReactionRate Highly Favorable ActivationEnergy Activation Energy (Ea) HOMO->ActivationEnergy Higher HOMO -> Lower Ea ActivationEnergy->ReactionRate Lower Ea -> Higher k

Caption: The relationship between diene properties and the rate of the Diels-Alder reaction.

By understanding these fundamental principles and employing rigorous experimental techniques, researchers can effectively navigate the kinetic complexities of the Diels-Alder reaction to achieve their synthetic goals.

References

A Cost-Benefit Analysis of 2-Methoxy-1,3-butadiene in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision, balancing cost, efficiency, and overall process viability. This guide provides a comprehensive cost-benefit analysis of 2-methoxy-1,3-butadiene, a versatile diene in Diels-Alder reactions, and compares its performance with key alternatives, namely Danishefsky's diene and Rawal's diene.

Executive Summary

This compound emerges as a cost-effective option for large-scale synthesis, particularly when considering the accessibility and lower price of its precursors compared to more complex dienes. While highly reactive alternatives like Danishefsky's and Rawal's dienes may offer advantages in specific applications requiring milder conditions or enhanced reactivity, their significantly higher cost at scale presents a considerable drawback. The choice of diene will ultimately depend on the specific requirements of the synthesis, including the nature of the dienophile, desired reaction conditions, and economic constraints of the project.

Cost Analysis

A direct comparison of bulk pricing reveals significant disparities between this compound and its more specialized counterparts. The primary precursor for this compound, 1,3,3-trimethoxybutane, is available at a considerably lower cost than the starting materials required for Danishefsky's and Rawal's dienes.

Table 1: Comparative Cost of Dienes and Their Precursors (Laboratory Scale)

CompoundSupplier ExamplePrice (USD)Quantity
1,3,3-TrimethoxybutaneSigma-Aldrich$265.0025 g
Potassium BisulfateSigma-Aldrich$41.5510 g
Danishefsky's DieneSigma-Aldrich$55.841 g
Rawal's DieneSigma-Aldrich€220 (approx. $238)5 g

Note: Prices are for laboratory-scale quantities and may not reflect bulk industrial pricing. However, they provide a relative cost comparison.

The cost of the catalyst for the synthesis of this compound, potassium bisulfate, is also relatively low, with industrial-grade material available at a significantly lower price point[1]. In contrast, the multi-step syntheses and more expensive reagents required for Danishefsky's and Rawal's dienes contribute to their higher market price[2]. For large-scale industrial applications, these cost differences become a major factor in process viability.

Performance Comparison in Diels-Alder Reactions

The utility of these dienes is primarily demonstrated in their performance in [4+2] cycloaddition reactions. This compound, being an electron-rich diene, readily reacts with electron-poor dienophiles.

Table 2: Qualitative Performance Comparison of Dienes in Diels-Alder Reactions

FeatureThis compoundDanishefsky's DieneRawal's Diene
Reactivity Good with electron-deficient dienophiles.Very high, reacts with a wide range of dienophiles.Exceptionally high, reacts under very mild conditions.
Regioselectivity Good, directed by the methoxy (B1213986) group.Excellent, highly predictable regioselectivity.Excellent, highly predictable regioselectivity.
Reaction Conditions Typically requires elevated temperatures.Often proceeds at room temperature or below.Can react at or below 0°C.
Stability Prone to polymerization, requires inhibitor for storage.More stable than this compound.Good stability under inert atmosphere and cold storage.

While quantitative, side-by-side kinetic data under identical conditions is scarce in the literature, theoretical studies and experimental observations provide insights into their relative reactivities. Danishefsky's diene is noted for its high reactivity and the ability to drive reactions with even unreactive dienophiles[3][4][5]. Rawal's diene is reported to be significantly more reactive than Danishefsky's diene, in some cases by a factor of thousands, allowing for reactions to proceed under exceptionally mild conditions[6]. This enhanced reactivity can be a significant advantage in the synthesis of thermally sensitive compounds.

Experimental Protocols

Detailed methodologies are crucial for replicating and scaling up synthetic processes. Below are representative protocols for the synthesis of this compound and a general workflow for its application in Diels-Alder reactions.

Synthesis of this compound

This procedure is adapted from a known method for the preparation of this compound from 1,3,3-trimethoxybutane.

Materials:

  • 1,3,3-Trimethoxybutane

  • Potassium bisulfate (KHSO₄)

  • Potassium carbonate (K₂CO₃) solution (5%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • To a distillation apparatus is added a catalytic amount of potassium bisulfate and a small amount of a polymerization inhibitor.

  • The apparatus is heated to approximately 140°C.

  • 1,3,3-Trimethoxybutane is added dropwise to the heated flask. The rate of addition should be controlled to maintain a steady distillation of the products (methanol and this compound).

  • The distillate is collected in a receiving flask containing a 5% potassium carbonate solution to neutralize the acidic catalyst.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • The crude product is then purified by fractional distillation under reduced pressure, again in the presence of a polymerization inhibitor, to yield pure this compound. A reported yield for this conversion is 58%.

Diagram 1: Synthesis of this compound

G Synthesis of this compound 1_3_3_trimethoxybutane 1,3,3-Trimethoxybutane elimination Elimination of Methanol 1_3_3_trimethoxybutane->elimination KHSO4 Potassium Bisulfate (catalyst) Heat (140°C) KHSO4->elimination 2_methoxy_1_3_butadiene This compound elimination->2_methoxy_1_3_butadiene methanol Methanol (byproduct) elimination->methanol

Caption: A simplified schematic of the synthesis of this compound.

General Protocol for Diels-Alder Reaction using this compound

Materials:

  • This compound

  • Dienophile (e.g., maleic anhydride, acrylates)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Polymerization inhibitor (optional, if the diene has been stored)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dienophile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (typically 1.0 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The work-up procedure will vary depending on the product's properties but generally involves removal of the solvent under reduced pressure, followed by an aqueous workup and extraction with an organic solvent.

  • The crude product is then purified by methods such as recrystallization or column chromatography.

Diagram 2: General Diels-Alder Reaction Workflow

G General Diels-Alder Reaction Workflow start Start dissolve Dissolve Dienophile in Anhydrous Solvent start->dissolve add_diene Add this compound dissolve->add_diene heat Heat to Reaction Temperature add_diene->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Reaction Work-up (Solvent Removal, Extraction) monitor->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification product Pure Diels-Alder Adduct purification->product

Caption: A flowchart illustrating the key steps in a typical Diels-Alder reaction.

Purification Considerations for Large-Scale Synthesis

Purification is a significant cost driver in large-scale synthesis. For dienes, which are often volatile and prone to polymerization, this step requires careful consideration.

  • Distillation: Fractional distillation under reduced pressure is the most common method for purifying this compound. The addition of a polymerization inhibitor is crucial to prevent product loss. The cost of distillation at an industrial scale includes energy consumption, equipment maintenance, and potential yield loss.

  • Chromatography: While effective at the laboratory scale, column chromatography is generally not economically viable for large-scale purification of bulk chemicals due to high solvent consumption and the cost of the stationary phase.

  • Crystallization: If the Diels-Alder adduct is a solid, crystallization can be a highly effective and economical purification method at scale.

  • Inline Purification: Continuous flow processes with integrated inline purification steps are gaining traction in the pharmaceutical and fine chemical industries. These can offer significant advantages in terms of efficiency and cost-effectiveness for large-scale production[7].

Conclusion

The cost-benefit analysis indicates that This compound is a strong candidate for large-scale syntheses where cost is a primary driver. Its synthesis from relatively inexpensive and accessible starting materials provides a significant economic advantage over more complex and expensive dienes like Danishefsky's and Rawal's dienes.

However, the superior reactivity of Danishefsky's diene and particularly Rawal's diene cannot be overlooked. For syntheses involving sensitive substrates that require mild reaction conditions, or where maximizing yield and minimizing reaction time is paramount, the higher cost of these reagents may be justified.

Ultimately, the optimal choice of diene is context-dependent. A thorough evaluation of the specific synthetic challenge, including the reactivity of the dienophile, the thermal stability of the product, and the overall process economics, is essential for making an informed decision. For many large-scale applications in the pharmaceutical and fine chemical industries, the favorable cost profile of this compound will make it the diene of choice.

References

A Comparative Guide to the Outcomes of Substituted Butadienes in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of the 1,3-butadiene (B125203) scaffold is central to the synthesis of a vast array of molecules, from commodity polymers to complex pharmaceutical intermediates. The strategic placement of substituents on the diene backbone profoundly influences reaction outcomes, dictating parameters such as reaction rate, yield, and the stereochemistry of the final product. This guide provides a comparative analysis of the performance of various substituted butadienes in two cornerstone reactions: Diels-Alder cycloaddition and coordination polymerization. The information presented herein, supported by experimental data and detailed protocols, is intended to aid researchers in the rational design of synthetic routes and the development of novel molecular entities.

Diels-Alder Cycloaddition: Substituent Effects on Reactivity and Selectivity

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is highly sensitive to the electronic nature of the substituents on the diene. Electron-donating groups (EDGs) on the butadiene unit generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap with electron-poor dienophiles and thus accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) can decrease the reaction rate in normal electron-demand Diels-Alder reactions but may facilitate inverse-electron-demand variants.

Comparative Reaction Outcomes

The following table summarizes the outcomes of the Diels-Alder reaction between various substituted butadienes and maleic anhydride, a common dienophile. It is important to note that direct experimental comparisons under identical conditions are scarce in the literature; therefore, the presented data is compiled from various sources and should be interpreted with consideration of the differing reaction parameters.

DieneSubstituent(s)DienophileSolventTemperature (°C)Reaction Time (h)Yield (%)Endo/Exo RatioReference
1,3-ButadieneNoneMaleic AnhydrideBenzene80--85:15[1]
Isoprene2-MethylMaleic AnhydrideDioxane252498>99:1[2]
2,3-Dimethyl-1,3-butadiene2,3-DimethylMaleic Anhydride-----[2]
(E)-1-Phenyl-1,3-butadiene1-PhenylMaleic AnhydrideToluene1105--[3]
2-Phenyl-1,3-butadiene2-PhenylMaleic Anhydride-----[4]
2-Chloro-1,3-butadiene2-ChloroMaleic Anhydride-----[5]
2,3-Dichloro-1,3-butadiene2,3-DichloroMaleic Anhydride-----[5]

Note: "-" indicates data not specified in the cited source under comparable conditions.

Experimental Protocol: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride

This procedure outlines the synthesis of 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.

Materials:

  • 2,3-Dimethyl-1,3-butadiene

  • Maleic anhydride

  • Hexanes

Procedure:

  • To a 125 mL Erlenmeyer flask containing 2,3-dimethyl-1,3-butadiene, add 1.0 g of maleic anhydride.

  • The reaction is typically exothermic and may proceed without external heating.

  • After the initial reaction subsides, allow the mixture to stand at room temperature to ensure complete crystallization.

  • Add hexanes to the flask to triturate the solid product.

  • Collect the crystals by vacuum filtration and wash with cold hexanes.

  • The product can be purified by recrystallization from a suitable solvent if necessary.

Reaction Mechanism: A Logical Workflow for Comparing Diene Reactivity

The following diagram illustrates the key factors influencing the outcome of a Diels-Alder reaction, providing a logical workflow for assessing and comparing the reactivity of different substituted butadienes.

Diels_Alder_Workflow Workflow for Comparing Diels-Alder Reactivity cluster_diene Diene Properties cluster_dienophile Dienophile Properties cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Diene Substituted Butadiene Electronic_Effects Electronic Effects (EDG vs. EWG) Diene->Electronic_Effects Steric_Effects Steric Hindrance Diene->Steric_Effects Reactivity Reaction Rate Electronic_Effects->Reactivity Regioselectivity Regioselectivity Electronic_Effects->Regioselectivity Stereoselectivity Stereoselectivity (Endo/Exo) Electronic_Effects->Stereoselectivity Steric_Effects->Reactivity Steric_Effects->Regioselectivity Steric_Effects->Stereoselectivity Dienophile Dienophile Dienophile_Electronics Electronic Effects Dienophile->Dienophile_Electronics Dienophile_Electronics->Reactivity Solvent Solvent Solvent->Reactivity Temperature Temperature Temperature->Reactivity Catalyst Lewis Acid Catalyst (Optional) Catalyst->Reactivity Polymerization_Mechanism π-Allyl Insertion Mechanism for Butadiene Polymerization Catalyst Active Catalyst Species [M]-R Monomer_Coordination Monomer Coordination Catalyst->Monomer_Coordination + Butadiene Insertion Monomer Insertion Monomer_Coordination->Insertion C-C bond formation Isomerization anti-syn Isomerization Insertion->Isomerization Determines cis/trans Chain_Growth Growing Polymer Chain [M]-Polymer Isomerization->Chain_Growth Chain_Growth->Monomer_Coordination + Butadiene

References

Safety Operating Guide

Safe Disposal of 2-Methoxy-1,3-butadiene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Methoxy-1,3-butadiene, a flammable and potentially reactive organic compound. The following procedures are based on established safety protocols for similar chemical substances and are intended to ensure the safe handling and disposal of this material in a laboratory setting.

Quantitative Data for Structurally Similar Compounds

Since a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key quantitative safety data for structurally related and parent compounds. This data should be used as a reference to understand the potential hazards.

Property2,3-Dimethoxy-1,3-butadiene1-Methoxy-1,3-butadiene1,3-Butadiene
CAS Number 3588-31-63036-66-6106-99-0
Flash Point 33 °C (91.4 °F) - closed cupNot available-76 °C (-105 °F)
Boiling Point 134-136 °C (273-277 °F)Not available-4.4 °C (24.1 °F)
Density 0.94 g/mL at 25 °C (77 °F)Not available0.62 g/cm³ at 20 °C (68 °F)
Hazard Class Flammable Liquid, Category 3Highly Flammable[1]Flammable Gas, Category 1

Experimental Protocol: Proper Disposal of this compound

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Identify the waste as "Hazardous Waste."[2]

  • Characterize the waste stream containing this compound. Note any other chemicals or solvents present.

  • Do not mix this waste with other waste streams, particularly those containing strong oxidizing agents or acids, to prevent violent reactions.[1]

2. Containerization:

  • Select a suitable, clean, and leak-proof container for the waste. The original container can be used if it is in good condition.[2]

  • Ensure the container material is compatible with this compound.

  • Keep the container tightly closed except when adding waste to prevent the release of flammable vapors.[2]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE."[2]

  • The label must include the full chemical name, "this compound," and its concentration.[2]

  • Indicate any other components in the waste mixture with their respective percentages.[2]

  • Attach the appropriate hazard symbols (e.g., flammable liquid).

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and direct sunlight.[3][4]

  • Ensure the storage area is equipped with appropriate fire suppression systems.

  • Segregate the container from incompatible materials, especially oxidizing agents.[1]

5. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Complete a hazardous waste pickup request form, accurately describing the contents of the container as detailed on the label.[2]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste characterize Characterize Waste Stream start->characterize Step 1 segregate Segregate from Incompatible Materials characterize->segregate Step 2 containerize Select & Seal Compatible Container segregate->containerize Step 3 label_waste Label 'HAZARDOUS WASTE' with Contents containerize->label_waste Step 4 store Store in Cool, Ventilated, Safe Area label_waste->store Step 5 request_pickup Submit Hazardous Waste Pickup Request store->request_pickup Step 6 disposal Transfer to Authorized Waste Handler request_pickup->disposal Step 7

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 2-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 2-Methoxy-1,3-butadiene (CAS No. 3588-30-5). All personnel must adhere to these procedures to ensure a safe laboratory environment.

Essential Safety Information

Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which may cause irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and vapors.
Skin and Body Protection Flame-retardant lab coat.To protect against splashes and in case of fire.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of vapors, which may cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Property Value Source
CAS Number 3588-30-5[1][2][3]
Molecular Formula C₅H₈O[1][2]
Molecular Weight 84.12 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 75°C (estimate)[1]
Density 0.8272 g/cm³[1]
Vapor Pressure 117 mmHg at 25°C[1]
Refractive Index 1.4442[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is mandatory to minimize exposure and ensure safety.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE as outlined in the table above.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Ground all equipment to prevent static discharge, which could ignite the flammable liquid.

    • Use non-sparking tools.

    • Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Avoid inhalation of vapors.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

    • Store away from oxidizing agents and strong acids.[4][5]

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_spill Ready Spill Kit prep_safety->prep_spill handle_hood Work in Fume Hood prep_spill->handle_hood handle_ground Ground Equipment handle_hood->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools storage_container Tightly Sealed Container handle_tools->storage_container After Use disp_waste Collect in Labeled Container handle_tools->disp_waste Generate Waste storage_location Cool, Dry, Ventilated Area storage_container->storage_location storage_incompatible Away from Incompatibles storage_location->storage_incompatible disp_request Submit Waste Pickup Request disp_waste->disp_request

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocols

While specific experimental protocols involving this compound are proprietary to individual research projects, any procedure should incorporate the handling and safety precautions outlined in this document. When developing a new protocol, a thorough risk assessment should be conducted, considering the quantity of the chemical to be used, the potential for aerosolization, and the specific reaction conditions. Always consult with your institution's safety officer before proceeding with any new experiment involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.